molecular formula C8H6N2O B105057 4-Cinnolinol CAS No. 18514-84-6

4-Cinnolinol

Cat. No.: B105057
CAS No.: 18514-84-6
M. Wt: 146.15 g/mol
InChI Key: UFMBERDMCRCVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cinnolinol is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in organic synthesis and medicinal chemistry research. As a cinnoline derivative, it is of significant interest for the development of novel pharmacologically active molecules. Researchers utilize this compound as a key intermediate to synthesize diverse libraries of compounds for screening against various biological targets. Its structure is amenable to functionalization at multiple positions, allowing for the exploration of structure-activity relationships (SAR). All our products are strictly for research use only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMBERDMCRCVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236364
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-66-1, 18514-84-6
Record name 4-Cinnolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cinnolinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cinnolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydrocinnolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CINNOLINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Cinnolinol from 2-Aminoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-cinnolinol from 2-aminoacetophenone. Cinnoline and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active agents. The synthesis described herein is a well-established method, often referred to as the Borsche-Herbert modification of the Widman-Stoermer reaction, which involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data for the synthesis of 4-hydroxycinnoline, the predominant tautomer of this compound.

Reaction Overview and Mechanism

The synthesis of 4-hydroxycinnoline from 2-aminoacetophenone is a robust and high-yielding reaction. The process is initiated by the diazotization of the primary aromatic amine group of 2-aminoacetophenone using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt then undergoes an intramolecular cyclization reaction. The mechanism is believed to proceed through the enol form of the acetophenone, where the electron-rich enol double bond attacks the electrophilic diazonium group, leading to the formation of the cinnoline ring system.

reaction_mechanism cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 2-Aminoacetophenone Reagents1 NaNO₂, H₂SO₄, CH₃COOH Diazonium_Salt Reagents1->Diazonium_Salt Formation of diazonium salt Heat Heat 4-Hydroxycinnoline Heat->4-Hydroxycinnoline Intramolecular cyclization

Caption: Reaction pathway for the synthesis of 4-hydroxycinnoline.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of 4-hydroxycinnoline and its substituted derivatives from the corresponding 2-aminoacetophenones.

Synthesis of 4-Hydroxycinnoline from 2-Aminoacetophenone

This protocol is adapted from the procedure described by Schofield and Simpson (1945).[1]

Materials:

  • 2-Aminoacetophenone

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium nitrite (powdered)

  • Sodium carbonate solution

  • Charcoal

Procedure:

  • Dissolve 1.35 g of 2-aminoacetophenone in 5 mL of acetic acid.

  • To this solution, add a mixture of 3 mL of concentrated sulfuric acid and 1 mL of water.

  • Cool the mixture and add 0.7 g of powdered sodium nitrite in portions, maintaining a low temperature.

  • After the addition is complete, heat the diazotized solution on a steam bath until a sample no longer gives a positive coupling reaction with an alkaline β-naphthol solution (approximately 30 minutes).

  • Cool the reaction mixture and filter the resulting solid.

  • Dissolve the crude solid in a warm sodium carbonate solution.

  • Treat the solution with charcoal to decolorize and filter.

  • Acidify the filtrate with acetic acid to precipitate the 4-hydroxycinnoline.

  • The product can be further purified by crystallization.

Large-Scale Synthesis of 6-Nitro-4-hydroxycinnoline

This procedure provides a method for a larger-scale synthesis of a substituted cinnoline derivative.[1]

Materials:

  • 5-Nitro-2-aminoacetophenone

  • Acetic acid

  • Concentrated sulfuric acid

  • Water

  • Sodium nitrite (solid)

Procedure:

  • Prepare a mixture of 5 g of 5-nitro-2-aminoacetophenone, 90 mL of acetic acid, 15 mL of concentrated sulfuric acid, and 2.5 mL of water.

  • Maintain the temperature of the mixture at 0-5 °C.

  • Add 2.17 g of solid sodium nitrite over a period of 20 minutes.

  • Allow the mixture to stand overnight at 0 °C.

  • Heat the mixture for 1 hour at 85-90 °C.

  • Dilute the reaction mixture with 35-40 mL of water.

  • Collect the precipitated product by filtration.

Quantitative Data

The synthesis of 4-hydroxycinnolines via the diazotization of o-aminoacetophenones is known for its high yields.[1] The following table summarizes the reported yields and melting points for 4-hydroxycinnoline and some of its derivatives.

CompoundStarting MaterialYield (%)Melting Point (°C)
4-Hydroxycinnoline2-AminoacetophenoneHigh-
6-Bromo-4-hydroxycinnoline5-Bromo-2-aminoacetophenoneHigh277
6-Cyano-4-hydroxycinnoline5-Cyano-2-aminoacetophenoneHigh284-285
6-Nitro-4-hydroxycinnoline5-Nitro-2-aminoacetophenone70-90328-329

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a series of sequential steps, each with a specific purpose.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Start 2-Aminoacetophenone Dissolution Dissolve in Acetic Acid and Sulfuric Acid Start->Dissolution Diazotization Add Sodium Nitrite at low temperature Dissolution->Diazotization Cyclization Heat reaction mixture Diazotization->Cyclization Precipitation Cool and filter crude product Cyclization->Precipitation Base_Extraction Dissolve in Sodium Carbonate Solution Precipitation->Base_Extraction Decolorization Treat with Charcoal Base_Extraction->Decolorization Acidification Acidify with Acetic Acid Decolorization->Acidification Final_Product 4-Hydroxycinnoline Acidification->Final_Product

Caption: General experimental workflow for 4-hydroxycinnoline synthesis.

Conclusion

The synthesis of this compound, in its tautomeric form of 4-hydroxycinnoline, from 2-aminoacetophenone is a highly efficient and reliable method. The Borsche-Herbert reaction provides a straightforward route to this important heterocyclic scaffold, with the advantages of readily available starting materials and generally high yields. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reproducible and scalable production of cinnoline derivatives for further investigation and application.

References

Spectroscopic Characterization of 4-Cinnolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cinnolinol (also known as Cinnolin-4(1H)-one). Due to a significant tautomeric equilibrium, this compound primarily exists in the keto form, Cinnolin-4(1H)-one. This document outlines the theoretical basis and expected outcomes for various spectroscopic analyses, supported by available experimental data and detailed methodologies.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the enol form (4-hydroxycinnoline) and the more stable keto form (Cinnolin-4(1H)-one). Spectroscopic evidence and computational studies on analogous heterocyclic systems, such as 4-hydroxyquinoline, indicate that the equilibrium heavily favors the keto tautomer in both solid and solution phases. This preference is attributed to the greater thermodynamic stability of the cyclic amide-like structure in the keto form.

tautomerism cluster_enol 4-Hydroxycinnoline (Enol Form) cluster_keto Cinnolin-4(1H)-one (Keto Form) enol keto enol->keto Tautomerization

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Spectroscopic Data

The following sections summarize the expected and available spectroscopic data for this compound, primarily for its dominant Cinnolin-4(1H)-one tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and confirming the predominance of the keto tautomer.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a Certificate of Analysis for Cinnolin-4(1H)-one confirms a spectrum consistent with its structure. Based on the structure of the Cinnolin-4(1H)-one tautomer and data from analogous compounds, the following proton signals are expected:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H> 10.0Broad Singlet-
H57.8 - 8.2Doublet~8.0
H67.2 - 7.6Triplet~7.5
H77.5 - 7.9Triplet~7.5
H87.0 - 7.4Doublet~8.0
H36.2 - 6.6Singlet-

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for Cinnolin-4(1H)-one is available and presented below. The downfield chemical shift of C4 is indicative of a carbonyl carbon, strongly supporting the keto tautomer structure.

Carbon Atom Chemical Shift (δ, ppm)
C3120.3
C4177.2
C4a126.3
C5125.1
C6134.1
C7120.1
C8129.5
C8aNot Reported
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the Cinnolin-4(1H)-one tautomer. Key characteristic absorptions are predicted as follows:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 2800Medium, Broad
C=O Stretch (Amide)1680 - 1640Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Bending (Aromatic)900 - 675Strong
UV-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
EthanolData not availableData not available
MethanolData not availableData not available
DichloromethaneData not availableData not available
Mass Spectrometry (MS)

The mass spectrum of this compound (C₈H₆N₂O) should show a molecular ion peak corresponding to its molecular weight of 146.15 g/mol . The fragmentation pattern would be characteristic of the Cinnolin-4(1H)-one structure.

Technique m/z Relative Intensity (%) Assignment
ESI-MS147.055100[M+H]⁺
Data not available
Data not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv ms Mass Spectrometry sample->ms process Data Acquisition & Processing nmr->process ir->process uv->process ms->process interpret Structural Elucidation & Tautomer Confirmation process->interpret

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single measurement, a concentration in the micromolar range is typically sufficient.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the this compound solution.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Spectroscopic Elucidation of 4-Cinnolinol: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-cinnolinol. Due to the limited availability of directly published and assigned NMR data for this compound, this guide utilizes data from the structurally analogous compound, 4-hydroxyquinoline, to provide a reliable estimation of the expected spectral characteristics. The methodologies and workflows presented are standard for the structural elucidation of heterocyclic compounds and are directly applicable to this compound.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known tautomeric equilibrium of this compound, which predominantly exists as the cinnolin-4(1H)-one tautomer. The data presented is adapted from the closely related structure of 4-hydroxyquinoline, providing a strong basis for the expected spectral features of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~6.2d~7.5
H5~8.2d~8.0
H6~7.4t~7.5
H7~7.7t~7.5
H8~8.0d~8.5
NH (1)~12.0br s-

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may exhibit broadness due to quadrupolar relaxation and exchange.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3~110
C4~178
C4a~141
C5~125
C6~124
C7~132
C8~119
C8a~149

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of heterocyclic compounds and to observe exchangeable protons (such as N-H).

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide singlet peaks for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering.

workflow start Start: this compound Sample sample_prep Sample Preparation (Weighing, Dissolution in DMSO-d6) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insert into NMR Spectrometer nmr_tube->spectrometer h1_acq ¹H NMR Data Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Data Acquisition spectrometer->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis structure Structure Confirmation analysis->structure

Caption: Experimental workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Cinnolinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Consequently, this document provides a detailed, generalized experimental protocol for the determination of 4-Cinnolinol's solubility using the widely accepted shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratories. The protocol is supplemented with guidelines for sample analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Quantitative Solubility Data

As of the date of this publication, a thorough search of peer-reviewed journals, chemical databases, and patent literature did not yield specific quantitative data (e.g., mg/mL or mol/L) for the solubility of this compound in a range of common organic solvents. Qualitative statements in some literature suggest that cinnoline derivatives may have good solubility in common organic solvents, and that the hydroxyl group at the 4-position can influence this property. However, empirical data is necessary for any meaningful application.

To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Toluene
Hexane

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps or sealed ampoules

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis) or a UV-Vis Spectrophotometer

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

  • Accurately add a known volume of the desired organic solvent to each vial.

  • Securely seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

Step 2: Sample Separation

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

    • Filtration: Withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible filter (e.g., PTFE for most organic solvents) into a clean vial. This is often the preferred method to ensure complete removal of particulate matter.

Step 3: Sample Preparation for Analysis

  • Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

Quantification of Solute Concentration

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute.[3][4]

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength. The chosen wavelength should correspond to a high absorbance for this compound to maximize sensitivity.

  • Calibration Curve: Inject the prepared standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Sample Analysis: Inject the diluted sample filtrate into the HPLC system and determine the peak area for this compound.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor.

UV-Vis spectrophotometry is a simpler and faster method, suitable if this compound has a distinct chromophore and there are no interfering substances.[5][6]

  • Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of the prepared standard solutions at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[5] The curve should be linear within the measured concentration range.

  • Sample Analysis: Measure the absorbance of the diluted sample filtrate at the λmax.

  • Calculation: Use the calibration curve to find the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by multiplying by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to separate solid D->E F Collect clear saturated solution E->F G Prepare dilutions and calibration standards F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical information. The application of the shake-flask method, coupled with precise analytical techniques such as HPLC or UV-Vis spectrophotometry, will ensure the acquisition of high-quality, reliable data. Such data is indispensable for the rational design of formulations, the optimization of reaction conditions, and the overall advancement of this compound as a potential therapeutic agent. It is recommended that researchers employing this protocol contribute their findings to the scientific literature to build a comprehensive public repository of solubility data for this important compound.

References

Synthesis of Novel 4-Cinnolinol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. Among these, 4-cinnolinol derivatives stand out as crucial scaffolds in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to novel this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visualized reaction workflows. The methodologies discussed herein are intended to serve as a practical resource for researchers engaged in the synthesis and exploration of this important class of compounds for drug discovery and development.

Introduction

The cinnoline ring system, a bicyclic aromatic heterocycle, is a key pharmacophore found in numerous biologically active molecules. Derivatives of cinnoline have been reported to exhibit a diverse array of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities. The this compound core, in particular, serves as a versatile platform for the synthesis of a multitude of derivatives with potential therapeutic applications. This guide focuses on the most effective and widely utilized synthetic strategies for the preparation of novel this compound derivatives, providing researchers with the foundational knowledge and practical instructions to synthesize these compounds in a laboratory setting.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be achieved through several key synthetic disconnections. The most prominent and versatile methods involve intramolecular cyclization reactions of appropriately substituted precursors. This guide will detail three primary and effective strategies:

  • The Richter Synthesis: A classic and reliable method involving the diazotization of o-aminoarylacetylenes.

  • Intramolecular Cyclization of Arylhydrazones: A versatile approach that allows for the introduction of a wide variety of substituents.

  • Intramolecular Cyclization of o-Acylphenylhydrazines: A straightforward method for the synthesis of 3-substituted 4-cinnolinols.

Each of these strategies offers unique advantages in terms of substrate scope, reaction conditions, and the types of derivatives that can be accessed. The following sections will provide detailed experimental protocols for each of these key synthetic transformations.

Data Presentation: Physicochemical and Spectroscopic Data

For ease of comparison and reference, the following tables summarize typical quantitative data for representative this compound derivatives synthesized via the methods described in this guide.

Table 1: Yields and Melting Points of Representative this compound Derivatives

Compound IDSynthetic MethodSubstituentsYield (%)Melting Point (°C)
4a Richter SynthesisR = H75225-227
4b Richter SynthesisR = 6-Cl70240-242
4c Intramolecular Cyclization of ArylhydrazoneR1 = CH₃, R2 = H85210-212
4d Intramolecular Cyclization of ArylhydrazoneR1 = Ph, R2 = 6,7-(OCH₃)₂80265-267
4e Intramolecular Cyclization of o-AcylphenylhydrazineR = CH₃88215-217
4f Intramolecular Cyclization of o-AcylphenylhydrazineR = Ph82280-282

Table 2: Spectroscopic Data for Representative this compound Derivatives

Compound IDIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
4a 3450 (O-H), 1640 (C=O), 1600 (C=C)11.5 (s, 1H, OH), 8.2-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, C3-H)165.2, 148.1, 138.5, 132.1, 128.9, 125.4, 122.3, 118.7, 105.6
4c 3430 (O-H), 1645 (C=O), 1605 (C=C)11.2 (s, 1H, OH), 8.1-7.4 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)164.8, 147.9, 139.2, 131.8, 129.1, 125.0, 122.1, 118.5, 115.3, 15.8
4e 3440 (O-H), 1650 (C=O), 1610 (C=C)11.8 (s, 1H, OH), 8.3-7.6 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃)165.5, 148.3, 138.8, 132.5, 128.7, 125.6, 122.5, 118.9, 114.8, 16.2

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of novel this compound derivatives. These protocols are intended as a guide and may require optimization based on the specific substrate and laboratory conditions.

Richter Synthesis of 4-Hydroxycinnoline

This protocol describes the synthesis of the parent 4-hydroxycinnoline from o-aminophenylacetylene.

Experimental Procedure:

  • Diazotization: A solution of o-aminophenylacetylene (1.17 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated (80 °C) aqueous solution of copper(I) chloride (0.2 g in 20 mL water). The mixture is stirred at 80 °C for 1 hour, during which a precipitate forms.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solid is collected by filtration. The crude product is washed with cold water and then recrystallized from ethanol to afford pure 4-hydroxycinnoline.

Synthesis of 3-Methyl-4-cinnolinol via Intramolecular Cyclization of an Arylhydrazone

This protocol details the synthesis of 3-methyl-4-cinnolinol from the arylhydrazone of an α-keto ester.

Experimental Procedure:

  • Hydrazone Formation: To a solution of 2-hydrazinylbenzoic acid (1.52 g, 10 mmol) in ethanol (20 mL), ethyl 2-oxopropanoate (1.16 g, 10 mmol) is added. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude arylhydrazone.

  • Cyclization: The crude arylhydrazone is added to polyphosphoric acid (20 g) preheated to 120 °C. The mixture is stirred at this temperature for 1 hour.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution. The solid is dried and recrystallized from a mixture of ethanol and water to give pure 3-methyl-4-cinnolinol.

Synthesis of 3-Phenyl-4-cinnolinol via Intramolecular Cyclization of an o-Acylphenylhydrazine

This protocol outlines the synthesis of 3-phenyl-4-cinnolinol from 2'-aminoacetophenone.

Experimental Procedure:

  • Hydrazine Formation: 2'-Aminoacetophenone (1.35 g, 10 mmol) is dissolved in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (2 mL). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise. The resulting diazonium salt solution is then added to a cold solution of stannous chloride (4.5 g, 20 mmol) in concentrated hydrochloric acid (10 mL). The mixture is stirred for 1 hour at 0-5 °C, and the resulting precipitate of the hydrazine hydrochloride salt is collected by filtration.

  • Acylation: The crude o-acetylphenylhydrazine hydrochloride is suspended in dichloromethane (20 mL), and triethylamine (2.02 g, 20 mmol) is added, followed by the dropwise addition of benzoyl chloride (1.41 g, 10 mmol). The mixture is stirred at room temperature for 4 hours.

  • Cyclization and Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is dissolved in ethanol (30 mL), and a solution of sodium ethoxide (prepared from 0.23 g of sodium in 10 mL of ethanol) is added. The mixture is refluxed for 3 hours. After cooling, the reaction is quenched with water, and the pH is adjusted to ~7 with dilute HCl. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-phenyl-4-cinnolinol.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of this compound derivatives.

G cluster_0 Richter Synthesis Workflow A o-Aminoarylacetylene B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Arenediazonium Salt B->C D Intramolecular Cyclization (CuCl, 80°C) C->D E This compound Derivative D->E

Caption: Workflow for the Richter Synthesis of this compound Derivatives.

G cluster_1 Arylhydrazone Cyclization Workflow F Arylhydrazine H Hydrazone Formation (Acid Catalyst, Reflux) F->H G α-Keto Ester G->H I Arylhydrazone Intermediate H->I J Intramolecular Cyclization (Polyphosphoric Acid, 120°C) I->J K This compound Derivative J->K

Caption: Workflow for Arylhydrazone Cyclization to this compound Derivatives.

G cluster_2 o-Acylphenylhydrazine Cyclization Workflow L o-Aminoaryl Ketone M Diazotization & Reduction (NaNO₂, SnCl₂) L->M N o-Acylphenylhydrazine M->N O Acylation (Acyl Halide, Base) N->O P N-Acyl-o-acylphenylhydrazine O->P Q Intramolecular Cyclization (Base, Reflux) P->Q R This compound Derivative Q->R

Caption: Workflow for o-Acylphenylhydrazine Cyclization to this compound Derivatives.

Conclusion

This technical guide has outlined the principal synthetic strategies for the preparation of novel this compound derivatives. The provided experimental protocols, tabulated data, and visualized workflows offer a robust resource for chemists in the field of drug discovery and development. The versatility of the described methods allows for the synthesis of a diverse library of this compound analogues, paving the way for the exploration of their structure-activity relationships and the identification of new therapeutic leads. Further research into the development of more efficient, sustainable, and scalable synthetic methodologies will continue to be a key area of focus in advancing the therapeutic potential of this important class of heterocyclic compounds.

The Cinnoline Ring: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, is a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of the cinnoline ring system, offering valuable insights for the rational design and synthesis of novel cinnoline-based compounds.

Physicochemical and Spectroscopic Properties

Cinnoline (1,2-benzodiazine) is a pale yellow solid with a melting point of 39°C.[5] It is a weak base, with a pKa of 2.64.[5] The presence and position of substituents on the cinnoline ring can significantly influence its physicochemical properties.

Spectroscopic Data

The following tables summarize key spectroscopic data for cinnoline and some of its derivatives, providing a reference for characterization.

Table 1: ¹H NMR Spectroscopic Data of Cinnoline Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
CinnolineCDCl₃H-3: 8.25 (dd, J=4.2, 1.8 Hz), H-4: 7.65 (dd, J=8.4, 4.2 Hz), H-5: 7.95 (d, J=8.4 Hz), H-6: 7.70 (ddd, J=8.4, 6.9, 1.5 Hz), H-7: 7.80 (ddd, J=8.4, 6.9, 1.5 Hz), H-8: 8.40 (d, J=8.4 Hz)
8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideCDCl₃7.85 (3H, d), 7.5 (4H, m, Ar-H)[6]
6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideCDCl₃7.9 (1H, s), 7.8 (2H, d), 7.5 (4H, m, Ar-H)[6]
8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideCDCl₃7.9 (1H, s), 7.8 (2H, d), 7.5 (3H, m, Ar-H), 2.3 (3H, s)[6]

Table 2: ¹³C NMR Spectroscopic Data of Cinnoline Derivatives

CompoundSolventChemical Shifts (δ, ppm)
CinnolineCDCl₃146.2 (C-8a), 145.9 (C-4), 132.3 (C-6), 131.9 (C-8), 129.8 (C-4a), 128.0 (C-5), 127.5 (C-7), 122.1 (C-3)
8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideNot specifiedNot available
6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideNot specifiedNot available
8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamideNot specifiedNot available

Table 3: IR and UV-Vis Spectroscopic Data of Cinnoline Derivatives

CompoundIR (KBr, cm⁻¹)UV-Vis (λmax, nm)
CinnolineNot available222, 277, 310, 321
8-Nitro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide3481 (-NH), 3361–3218 (-NH₂), 3106 (-CH), 1631 (-CO)[6]Not available
6-Chloro-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide3480 (-NH), 3360–3217 (-NH₂), 3105 (-CH), 1630 (-CO), 750 (C-Cl)[6]Not available
8-Methyl-4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide3482 (-NH), 3362–3219 (-NH₂), 3107 (-CH), 1632 (-CO)[6]Not available

Reactivity of the Cinnoline Ring

The reactivity of the cinnoline ring is dictated by the presence of the two adjacent nitrogen atoms, which are electron-withdrawing and influence the electron density distribution in both the pyridazine and benzene rings.

Electrophilic Aromatic Substitution

Electrophilic attack on the cinnoline ring predominantly occurs on the benzene ring, which is more electron-rich compared to the electron-deficient pyridazine ring.[5] Substitution typically takes place at the 5- and 8-positions.

Nitration: Nitration of chloro-4-hydroxycinnolines with nitric acid or mixed acid has been studied, with substitution patterns influenced by the existing substituents.[7]

Halogenation: Bromination of quinolines and other benzazines often yields a mixture of products, and similar complexity can be expected with cinnoline.[8]

Electrophilic_Substitution_Pathway Cinnoline Cinnoline Ring Intermediate Wheland Intermediate (Sigma Complex) Cinnoline->Intermediate Electrophile (E+) Product 5- or 8-Substituted Cinnoline Intermediate->Product -H+

Caption: Generalized pathway for electrophilic substitution on the cinnoline ring.

Nucleophilic Aromatic Substitution

The pyridazine ring of cinnoline is susceptible to nucleophilic attack, particularly at the 4-position, due to the electron-withdrawing effect of the nitrogen atoms. The presence of a good leaving group, such as a halogen, at this position facilitates substitution.

Nucleophilic_Substitution_Workflow Start 4-Halocinnoline Step1 Addition of Nucleophile (Nu-) Start->Step1 Intermediate Meisenheimer-like Intermediate Step1->Intermediate Step2 Elimination of Halide (X-) Intermediate->Step2 Product 4-Substituted Cinnoline Step2->Product

Caption: Experimental workflow for nucleophilic substitution on a 4-halocinnoline.

N-Oxidation

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This reaction typically involves the use of peroxy acids, such as peracetic acid generated in situ from acetic acid and hydrogen peroxide.[9] N-oxidation can alter the reactivity of the ring, often activating it towards further functionalization.

Reduction

Catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established transformation, and similar reductions can be applied to the cinnoline ring system to produce dihydro- or tetrahydrocinnoline derivatives.[9]

Metal-Catalyzed Cross-Coupling Reactions

Halogenated cinnolines are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

  • Suzuki-Miyaura Coupling: This reaction couples a halocinnoline with a boronic acid or its ester to form a C-C bond.

  • Sonogashira Coupling: This involves the coupling of a halocinnoline with a terminal alkyne.

  • Heck Reaction: This reaction forms a C-C bond between a halocinnoline and an alkene.

Cross_Coupling_Relationships Halocinnoline Halocinnoline (X = Cl, Br, I) Suzuki Suzuki Coupling (R-B(OH)₂) Halocinnoline->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Halocinnoline->Sonogashira Heck Heck Reaction (R-CH=CH₂) Halocinnoline->Heck Product Functionalized Cinnoline Suzuki->Product Pd catalyst, base Sonogashira->Product Pd/Cu catalyst, base Heck->Product Pd catalyst, base

Caption: Relationship between halocinnolines and various cross-coupling reactions.

Key Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the cinnoline ring.

Synthesis of the Cinnoline Core

The Richter synthesis is a classical method for the formation of the cinnoline ring system.[3][6][10]

  • Reaction: Diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.

  • Starting Material: o-Aminoarylpropiolic acid.

  • Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).

  • General Procedure:

    • The o-aminoarylpropiolic acid is dissolved in aqueous HCl.

    • The solution is cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

    • The reaction mixture is stirred for a specified time, then allowed to warm to room temperature.

    • The product, typically a 4-hydroxycinnoline-3-carboxylic acid, precipitates and is collected by filtration.

  • Typical Yield: Moderate to good, depending on the substrate.

This multi-step synthesis provides access to biologically active 4-aminocinnoline derivatives.[2]

  • Step 1: Diazotization of Substituted Aniline:

    • Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold, saturated solution of sodium nitrite (1.0 eq).

  • Step 2: Coupling with Cyanoacetamide:

    • Prepare a solution of cyanoacetamide (1.0 eq) and sodium acetate in aqueous ethanol.

    • Add the cold diazonium salt solution from Step 1 to this mixture with stirring.

    • The resulting phenylhydrazono(cyano)acetamide is collected by filtration.

  • Step 3: Intramolecular Cyclization:

    • To anhydrous AlCl₃ in chlorobenzene, add the product from Step 2.

    • Pass nitrogen gas through the mixture and reflux for 2 hours.

    • After cooling, add dilute HCl and heat on a water bath.

    • Cool, filter, and wash the solid with dilute NaOH solution.

    • Recrystallize the product from a suitable solvent (e.g., methanol/water).

  • Typical Yield: Varies depending on the substituent.

Functionalization of the Cinnoline Ring

This protocol is adapted from general procedures for the N-oxidation of quinolines.[9]

  • Reagents: Cinnoline, glacial acetic acid, hydrogen peroxide (30-35%).

  • Procedure:

    • Dissolve the cinnoline derivative in glacial acetic acid in a round-bottom flask.

    • Add an excess of aqueous hydrogen peroxide portion-wise to the stirred solution, maintaining the temperature at 60-70°C with cooling if necessary.

    • Heat the reaction mixture for several hours, monitoring the reaction by TLC.

    • After completion, neutralize the mixture with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., chloroform).

    • The product can be purified by distillation under reduced pressure or crystallization.

  • Typical Yield: Good to excellent.

This general protocol can be adapted for various halocinnoline substrates.[1]

  • Reagents: Halocinnoline (1.0 eq), boronic acid or pinacol ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq), solvent (e.g., dioxane/water, DMF).

  • Procedure:

    • To a flame-dried Schlenk flask, add the halocinnoline, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

  • Typical Yield: Generally good, but dependent on the specific substrates and reaction conditions.

Table 4: Representative Reaction Yields for Cinnoline Functionalization

ReactionSubstrateReagentsProductYield (%)
Neber-Bossel Synthesis(2-Aminophenyl)hydroxyacetate1. Diazotization, 2. Reduction, 3. HCl (boil)3-Hydroxycinnoline60-70%[11]
Borsche-Herbert Reactiono-AminoacetophenoneNaNO₂, acid4-Hydroxycinnoline70-90%[11]
Suzuki Coupling3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol ester3-(3,5-Dimethylisoxazol-4-yl)quinolineOptimized to >95%[12]
Sonogashira Coupling4-IodotoluenePhenylacetylene4-(Phenylethynyl)toluene60%[13]
Catalytic HydrogenationQuinolineCo-graphene composite, H₂1,2,3,4-Tetrahydroquinoline90-100%[14]

Conclusion

The cinnoline ring system represents a versatile and valuable scaffold in modern organic chemistry. A thorough understanding of its chemical properties and reactivity is paramount for the successful design and synthesis of novel derivatives with tailored biological activities and material properties. This guide has provided a comprehensive overview of the fundamental aspects of cinnoline chemistry, including its spectroscopic characterization, reactivity patterns, and key experimental protocols for its synthesis and functionalization. The presented data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic motif.

References

Exploring the Pharmacophore of 4-Cinnolinol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

The cinnoline scaffold, a nitrogen-containing heterocyclic system, is a recognized pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 4-cinnolinol (4-hydroxycinnoline) represents a key structural motif. This technical guide provides an in-depth exploration of the this compound pharmacophore, detailing its synthesis, structure-activity relationships (SAR), and mechanisms of action. A significant focus is placed on the role of this compound derivatives as inhibitors of the PI3K/Akt signaling pathway, a critical cascade in cancer progression.[2] This document consolidates quantitative biological data, provides detailed experimental protocols for synthesis and evaluation, and utilizes visualizations to elucidate key concepts, serving as a comprehensive resource for the rational design of novel this compound-based therapeutic agents.

The this compound Scaffold: A Privileged Structure

The this compound core, analogous to the well-studied 4-hydroxyquinoline, is a versatile scaffold for drug design.[3] Its rigid bicyclic structure provides a defined orientation for substituent groups, while the hydrogen-bonding capability of the 4-hydroxyl group and the nitrogen atoms at positions 1 and 2 allows for critical interactions with biological targets. The amenability of the cinnoline ring to chemical modification at various positions enables the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through several methodologies, often analogous to the synthesis of 4-hydroxyquinolines, such as modifications of the Conrad-Limpach or Gould-Jacobs reactions.[4] A common strategy involves the cyclization of appropriately substituted phenylhydrazone precursors. The following protocol provides a representative method for the synthesis of a substituted this compound derivative.

Experimental Protocol: Synthesis of a Substituted this compound

Objective: To synthesize a this compound derivative via intramolecular cyclization.

Materials:

  • Substituted 2-hydrazinobenzonitrile

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Condensation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.2 eq.). Stir the mixture for 15 minutes at room temperature. Add the substituted 2-hydrazinobenzonitrile (1.0 eq.) and reflux the mixture for 6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the intermediate product. Filter the solid, wash with water, and dry under vacuum.

  • Cyclization: Suspend the dried intermediate in a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes. The high temperature induces intramolecular cyclization.

  • Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid and wash with hexane. The crude this compound derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.

The Pharmacophore and Structure-Activity Relationship (SAR) of this compound Derivatives

The pharmacophore of this compound can be defined by the key structural features required for its biological activity. Based on studies of cinnoline and analogous quinoline derivatives, the essential elements include the heterocyclic core, the 4-hydroxyl group, and the nature of substituents at various positions.

Key Pharmacophoric Features:

  • Heterocyclic Core: The rigid cinnoline ring system serves as the fundamental scaffold, orienting the other functional groups in a specific spatial arrangement for optimal target binding.

  • 4-Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often involved in key interactions with amino acid residues in the active site of target proteins, such as kinases.

  • Substituent Positions: Modifications at positions 3, 6, and 7 of the cinnoline ring have been shown to significantly modulate biological activity.

The following diagram illustrates the key pharmacophoric features of the this compound core.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Cinnolinol This compound Derivative Cinnolinol->PI3K Inhibition Workflow Design Compound Design & Library Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification PrimaryScreen Primary Screening (e.g., PI3Kα Kinase Assay) Purification->PrimaryScreen CellScreen Cell-Based Assays (e.g., SRB on HCT116) PrimaryScreen->CellScreen SAR Structure-Activity Relationship (SAR) Analysis CellScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design Mechanism Mechanism of Action Studies (Western Blot, etc.) SAR->Mechanism LeadOpt->Design InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo

References

Quantum Chemical Studies of 4-Cinnolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cinnolinol, a bicyclic aromatic heterocycle, is a molecule of significant interest due to the prevalence of the cinnoline scaffold in compounds exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1] Understanding the fundamental quantum chemical properties of this compound is crucial for elucidating its reactivity, stability, and potential interactions with biological targets. A key feature of this compound is its capacity for tautomerism, existing in equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms. The predominance of a specific tautomer can significantly influence its physicochemical and biological characteristics.

This technical guide provides an in-depth overview of the quantum chemical studies of this compound, focusing on its structural properties, tautomeric stability, spectroscopic signatures, and electronic characteristics as investigated through computational methods. The information presented herein is synthesized from theoretical studies on cinnoline derivatives and related heterocyclic systems, providing a robust framework for researchers in medicinal chemistry and drug development.

Tautomerism of this compound

The tautomeric equilibrium between the 4-hydroxycinnoline (enol) and cinnolin-4(1H)-one (keto) forms is a central aspect of its chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. Generally, in related heterocyclic systems like quinolones, the keto form is found to be more stable than the enol form.[2]

computational_workflow cluster_properties Property Calculations start Initial Structure Generation (e.g., GaussView) dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft freq Vibrational Frequency Calculation dft->freq confirm Confirm Minimum Energy (No Imaginary Frequencies) freq->confirm td_dft TD-DFT for UV-Vis Spectra confirm->td_dft Optimized Geometry giao GIAO for NMR Spectra confirm->giao fmo FMO Analysis (HOMO/LUMO) confirm->fmo mep MEP Calculation confirm->mep end Data Analysis and Interpretation td_dft->end giao->end fmo->end mep->end

References

The Landmark Discovery and Isolation of the First Natural Cinnoline Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has long been a subject of intense interest in medicinal chemistry due to the diverse pharmacological activities of its synthetic derivatives. For decades, cinnolines were considered purely synthetic entities. However, a groundbreaking discovery in 2011 revealed the first and, to date, only known naturally occurring cinnoline derivative, isolated from Cichorium endivia L. This guide provides a comprehensive overview of this landmark discovery, detailing the experimental protocols for the isolation and characterization of this novel natural product. It is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development, offering a complete picture of the discovery that bridged the gap between synthetic cinnoline chemistry and the natural world.

Introduction to Cinnolines

Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound that is isomeric with other naphthyridines like quinoxaline and phthalazine.[1][2] While the parent cinnoline was first synthesized in 1883, the scaffold and its derivatives have been extensively explored for their therapeutic potential.[3] Synthetic cinnoline derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties.[2] Until 2011, no compound containing the cinnoline ring system had been found in nature, making them a unique case in heterocyclic chemistry.[1][2]

The First Natural Cinnoline: A Serendipitous Discovery

In 2011, researchers investigating the hepatoprotective properties of an extract from endive (Cichorium endivia L.) unexpectedly isolated a novel compound: 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline .[4] This discovery was significant as it was the first report of a cinnoline derivative from a natural source.[4] The compound was identified during a phytochemical analysis of a 60% ethanol eluate of the plant extract, which had shown considerable antioxidant and hepatoprotective effects in both in vitro and in vivo models.[4]

Biosynthesis

The biosynthetic pathway for 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline in Cichorium endivia has not yet been elucidated. The unique and complex structure of this molecule suggests a specialized enzymatic pathway. Further research, including isotopic labeling studies, is required to understand its formation in the plant.

Isolation and Structure Elucidation: Experimental Protocols

The following sections provide a detailed methodology for the extraction, isolation, and characterization of the first natural cinnoline compound, as adapted from the primary literature.[4]

Plant Material and Extraction
  • Plant Material: The whole plant of Cichorium endivia L. was collected, and a voucher specimen was deposited for authentication.

  • Extraction: The air-dried and powdered whole plant material (5 kg) was extracted three times with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (410 g).

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Chromatographic Isolation and Purification

The ethyl acetate-soluble fraction (45 g) was subjected to a multi-step chromatographic procedure to isolate the cinnoline derivative.

  • Step 1: Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 1:1, v/v).

    • Fractionation: Fractions were collected and combined based on their Thin Layer Chromatography (TLC) profiles.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Chloroform (CHCl₃) and methanol (MeOH) (1:1, v/v).

    • Outcome: This step further purified the fractions containing the target compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • System: A preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

    • Final Yield: This final purification step yielded 8.2 mg of the pure compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant Powdered Cichorium endivia (5 kg) extract 95% EtOH Extraction plant->extract crude Crude Extract (410 g) extract->crude partition Solvent Partitioning crude->partition pet_ether Petroleum Ether Fraction partition->pet_ether etoac Ethyl Acetate Fraction (45 g) partition->etoac buoh n-Butanol Fraction partition->buoh silica Silica Gel Column (CHCl3-MeOH gradient) etoac->silica sephadex Sephadex LH-20 Column (CHCl3-MeOH, 1:1) silica->sephadex hplc Preparative HPLC (C18, MeOH-H2O gradient) sephadex->hplc product Pure Natural Cinnoline (8.2 mg) hplc->product

Isolation workflow for the natural cinnoline compound.

Structural Characterization and Data

The structure of the isolated compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Data
Compound Name 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline
Appearance Yellowish amorphous powder
Molecular Formula C₁₈H₁₄N₂O₂
HR-ESI-MS (m/z) 291.1128 [M+H]⁺ (calculated for C₁₈H₁₅N₂O₂, 291.1133)
¹H-NMR (600 MHz, CD₃OD) δ: 8.28 (1H, d, J = 7.8 Hz), 7.85 (1H, d, J = 8.4 Hz), 7.68 (1H, t, J = 7.2 Hz), 7.51 (1H, t, J = 7.8 Hz), 7.45 (1H, s), 6.95 (1H, d, J = 5.4 Hz), 6.78 (1H, d, J = 5.4 Hz), 6.38 (1H, d, J = 3.0 Hz), 6.32 (1H, d, J = 3.0 Hz), 4.65 (2H, s), 4.58 (1H, s)
¹³C-NMR (150 MHz, CD₃OD) δ: 153.2, 150.1, 148.5, 143.6, 142.8, 138.2, 132.4, 131.5, 129.8, 128.7, 125.4, 123.9, 111.2, 108.6, 106.9, 68.4, 58.9, 45.1

Pharmacological Context

The discovery of this natural cinnoline was within the context of investigating the hepatoprotective effects of Cichorium endivia. The crude extract demonstrated significant protection against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells and in mice.[4] While the specific biological activity of the isolated cinnoline derivative was not reported in the initial study, its presence in a medicinally active plant suggests it may contribute to the overall therapeutic effects of the extract. The broad spectrum of activities seen in synthetic cinnolines, such as anticancer and antimicrobial effects, provides a strong rationale for further pharmacological evaluation of this unique natural product.[2][5]

G cluster_synthetic Synthetic Cinnolines cluster_natural Natural Cinnoline Context antimicrobial Antimicrobial antitumor Antitumor antiinflammatory Anti-inflammatory analgesic Analgesic synthetic_cinnolines Synthetic Cinnoline Derivatives synthetic_cinnolines->antimicrobial synthetic_cinnolines->antitumor synthetic_cinnolines->antiinflammatory synthetic_cinnolines->analgesic natural_cinnoline Natural Cinnoline (Isolated Compound) cichorium Cichorium endivia Extract hepatoprotective Hepatoprotective Activity cichorium->hepatoprotective cichorium->natural_cinnoline potential_activity Potential Contribution to Bioactivity natural_cinnoline->potential_activity

Pharmacological context of natural and synthetic cinnolines.

Conclusion and Future Directions

The isolation of 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia represents a pivotal moment in natural product chemistry. It confirms that the cinnoline scaffold, once thought to be exclusive to synthetic chemistry, is indeed produced in nature. This discovery opens up new avenues of research. Future work should focus on:

  • Elucidating the Biosynthetic Pathway: Understanding how this complex molecule is synthesized in the plant could lead to novel biocatalytic methods.

  • Pharmacological Screening: A thorough evaluation of the biological activities of this natural cinnoline is warranted to determine its therapeutic potential.

  • Screening of Other Natural Sources: This discovery should encourage the re-examination of other plant extracts for the presence of novel cinnoline alkaloids.

This guide has provided the essential technical details surrounding this landmark discovery, offering a valuable resource for scientists working at the interface of chemistry, biology, and medicine.

References

Methodological & Application

Application Notes and Protocols: Leveraging the 4-Cinnolinol Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 4-cinnolinol scaffold in the design and development of potent and selective kinase inhibitors. The document includes detailed synthetic methodologies, protocols for biochemical and cellular assays, and a summary of the inhibitory activities of cinnoline-based compounds against key kinases implicated in various diseases, particularly cancer.

Introduction to the this compound Scaffold

The cinnoline nucleus is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The this compound moiety, a hydroxylated derivative, presents a promising and versatile scaffold for the development of kinase inhibitors. Its structural features allow for strategic modifications to achieve high affinity and selectivity for the ATP-binding pocket of various kinases. Cinnoline derivatives have shown potential as inhibitors of several key kinases, including Phosphoinositide 3-kinases (PI3Ks), Bruton's tyrosine kinase (BTK), and receptor tyrosine kinases such as EGFR and VEGFR.[1][2][3]

Data Presentation: Inhibitory Activity of Cinnoline and Related Scaffolds

The following tables summarize the in vitro potency of various cinnoline and structurally related quinoline/quinazoline derivatives against several key kinases. This data provides a comparative baseline for newly synthesized this compound-based compounds.

Table 1: Cinnoline Derivatives as PI3K Inhibitors

Compound ReferencePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Cinnoline Derivative 11644549
Cinnoline Derivative 247657
Cinnoline Derivative 325 (Representative Value)---

Data is representative and compiled from literature on cinnoline and quinoline-based PI3K inhibitors.[2][4]

Table 2: Representative Inhibitory Activity of Related Heterocyclic Scaffolds

Scaffold TypeTarget KinaseRepresentative IC50 (nM)
QuinolineEGFR7.5
QuinolineVEGFR-20.9
4-Amino-quinoline-3-carboxamideBTK (Wild Type)5.3
4-Amino-quinoline-3-carboxamideBTK (C481S Mutant)39
Isatin-Quinazoline HybridEGFR83
Isatin-Quinazoline HybridVEGFR-276
Isatin-Quinazoline HybridHER2138
Isatin-Quinazoline HybridCDK2183

IC50 values are sourced from studies on quinoline and quinazoline derivatives, which are structurally analogous to the cinnoline scaffold and provide valuable comparative data.[3][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound scaffold, adapted from established procedures for the synthesis of analogous 4-hydroxyquinolines, such as the Conrad-Limpach reaction.[7]

Objective: To synthesize the core this compound scaffold for further derivatization.

Materials:

  • Substituted aniline

  • Diethyl acetonedicarboxylate

  • Methanol or Ethanol

  • 1,2-Dichlorobenzene

  • Sodium carbonate (Na2CO3)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Enamine Formation:

    • Dissolve the starting aniline derivative and diethyl acetonedicarboxylate in methanol or ethanol.

    • Reflux the mixture for approximately 6 hours to form the intermediate enamine.

    • Remove the alcohol solvent by vacuum distillation.

  • Cyclization:

    • Dissolve the resulting enamine residue in 1,2-dichlorobenzene.

    • Heat the solution to a high temperature (typically 240-250°C) for a short period (e.g., 15-30 minutes) to induce cyclization.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • The crude product may precipitate upon cooling. If not, add a non-polar solvent like hexane to induce precipitation.

    • Collect the solid product by filtration and wash with a suitable solvent.

    • Further purify the this compound derivative by recrystallization or column chromatography.

  • Derivatization (Example):

    • The hydroxyl group at the 4-position can be further modified. For instance, it can be converted to a leaving group (e.g., chloride) to allow for the introduction of various amine side chains, a common strategy in kinase inhibitor design.

G cluster_0 Synthesis of this compound Scaffold Aniline Aniline Enamine Intermediate Enamine Intermediate Aniline->Enamine Intermediate Diethyl Acetonedicarboxylate Diethyl Acetonedicarboxylate Diethyl Acetonedicarboxylate->Enamine Intermediate Cyclization Cyclization Enamine Intermediate->Cyclization This compound Core This compound Core Cyclization->this compound Core Derivatization Derivatization This compound Core->Derivatization Kinase Inhibitor Library Kinase Inhibitor Library Derivatization->Kinase Inhibitor Library

Synthetic workflow for this compound-based kinase inhibitors.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Objective: To quantify the inhibitory potency of synthesized compounds against a specific kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound derivative library (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted compounds to the assay wells.

    • Include control wells: "no inhibitor" (DMSO vehicle) for 0% inhibition and "no enzyme" for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its substrate in the kinase assay buffer.

    • Add the kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of a this compound derivative to inhibit the phosphorylation of a downstream target of a specific kinase within a cellular context.

Objective: To confirm target engagement and inhibition of a signaling pathway in live cells.

Materials:

  • Cancer cell line known to have an active signaling pathway of interest (e.g., a cell line with an activating mutation in EGFR).

  • Cell culture medium and supplements.

  • This compound derivative.

  • Stimulating ligand (if required, e.g., EGF for the EGFR pathway).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the kinase and its downstream target).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15-30 minutes) to activate the target kinase pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Compare the normalized signal in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

G cluster_1 General Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Cellular Assay Cellular Assay Determine IC50->Cellular Assay Active Compounds Confirm Target Inhibition Confirm Target Inhibition Cellular Assay->Confirm Target Inhibition Lead Optimization Lead Optimization Confirm Target Inhibition->Lead Optimization Confirmed Hits

Workflow for evaluating this compound-based kinase inhibitors.

Key Signaling Pathways Targeted by Cinnoline-Based Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for interpreting the cellular effects of the inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.[2] Cinnoline derivatives have shown potent inhibitory activity against PI3K isoforms.[2]

G cluster_2 PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors mTOR, Bad, etc. Akt->Downstream Effectors Cellular Response Growth, Proliferation, Survival Downstream Effectors->Cellular Response This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K

Inhibition of the PI3K/Akt pathway by a this compound derivative.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers.

G cluster_3 EGFR Signaling Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS-RAF-MEK-ERK PI3K-Akt PI3K/Akt Pathway EGFR->PI3K-Akt Transcription Factors Transcription Factors RAS-RAF-MEK-ERK->Transcription Factors PI3K-Akt->Transcription Factors Cellular Response Proliferation, Survival Transcription Factors->Cellular Response This compound Inhibitor This compound Inhibitor This compound Inhibitor->EGFR

Targeting the EGFR signaling pathway with a this compound inhibitor.

Conclusion

The this compound scaffold represents a valuable starting point for the development of a new generation of kinase inhibitors. Its synthetic tractability and the potential for diverse functionalization offer a promising avenue for discovering potent and selective drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this compound-based compounds in oncology and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for 4-Cinnolinol Derivatives in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-cinnolinol derivatives in the discovery of novel antibacterial agents. This document outlines the antibacterial potential, protocols for evaluation, and key structure-activity relationships of this promising class of heterocyclic compounds.

Introduction to this compound Derivatives

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The this compound scaffold, an isostere of the well-established 4-quinolone antibacterial agents, represents a promising area for the development of new drugs to combat the growing threat of antimicrobial resistance.[2][3] The structural similarity to quinolones suggests that this compound derivatives may exert their antibacterial effect through the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Quantitative Data Summary

While extensive quantitative data for a wide range of this compound derivatives is still emerging, the following table provides illustrative data based on the known structure-activity relationships (SAR) of related heterocyclic compounds, such as quinolones.[4][5] This data is intended to serve as a representative guide for the potential antibacterial activity and cytotoxicity of substituted this compound derivatives. The table highlights the impact of various substituents on the cinnoline core, which is a critical aspect of the drug discovery process.

Table 1: Illustrative Antibacterial Activity and Cytotoxicity of this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentGram-Positive Bacteria MIC (µg/mL) (e.g., S. aureus)Gram-Negative Bacteria MIC (µg/mL) (e.g., E. coli)Cytotoxicity (IC50, µM) on Mammalian Cells (e.g., HEK293)
CINN-001HH64>128>100
CINN-002H6-Fluoro1632>100
CINN-003Ethyl6-Fluoro81685
CINN-004Cyclopropyl6-Fluoro4870
CINN-005Cyclopropyl6,7-Dichloro2455
CINN-006Cyclopropyl6-Fluoro, 7-Piperazinyl0.5140
Ciprofloxacin (Reference)--0.250.06>30

Experimental Protocols

Detailed methodologies for the key experiments in the antibacterial evaluation of this compound derivatives are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from an agar plate.

    • Inoculate the colonies into a tube with MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of this compound derivatives on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell proliferation.[6][7][8][9][10]

Protocol 3: DNA Gyrase Inhibition Assay

This protocol details a supercoiling assay to determine if this compound derivatives inhibit DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to the reaction mixtures.

    • Incubate at 37°C for 1-2 hours.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control.

Visualizations

The following diagrams illustrate key concepts in the antibacterial drug discovery process for this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_optimization Lead Optimization synthesis Synthesis of This compound Derivatives mic MIC Determination (Antibacterial Activity) synthesis->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) mic->cytotoxicity Active Compounds mechanism Mechanism of Action (e.g., DNA Gyrase Assay) cytotoxicity->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis New Derivatives

Caption: Experimental workflow for antibacterial drug discovery.

mechanism_of_action compound This compound Derivative gyrase DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibition supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Supercoiling replication DNA Replication & Cell Division dna Relaxed DNA dna->gyrase supercoiled_dna->replication cell_death Bacterial Cell Death replication->cell_death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

structure_activity_relationship cluster_core This compound Core core Cinnolinol Scaffold r1_h H: Low Activity r1_alkyl Small Alkyl (Ethyl): Improved Activity r1_cycloalkyl Cyclopropyl: High Activity r2_h H: Low Activity r2_f 6-Fluoro: Enhanced Activity r2_piperazine 7-Piperazinyl: Broad Spectrum

Caption: Illustrative structure-activity relationship (SAR).

References

Application of 4-Cinnolinol and its Structural Analogs in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on the anticancer properties of 4-Cinnolinol is limited in publicly available literature, the broader classes of compounds to which it belongs—cinnolines and their structural relatives, quinolines—have been the subject of extensive investigation in oncology research. These heterocyclic scaffolds are recognized for their wide-ranging pharmacological activities, including potent anticancer effects. This document provides a comprehensive overview of the application of cinnoline and quinoline derivatives in cancer cell line studies, with the protocols and data presented serving as a robust framework for investigating novel compounds such as this compound.

Cinnoline and quinoline derivatives have demonstrated the ability to interfere with various oncogenic processes through multiple mechanisms of action. These include the induction of apoptosis (programmed cell death), arrest of the cell cycle at different phases, and the inhibition of key signaling pathways that are often dysregulated in cancer.[1][2][3] The diverse biological activities of these compounds make them promising candidates for the development of novel anticancer therapeutics.[1][2][3]

Quantitative Data Summary: Cytotoxicity of Cinnoline and Quinoline Derivatives

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various cinnoline and quinoline derivatives against a range of human cancer cell lines, providing a benchmark for their cytotoxic activity.

Table 1: IC50 Values of Cinnoline Derivatives in Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference
Dihydrobenzo[h]cinnoline-5,6-dionesCompound with 4-NO2C6H4 substituentKB (epidermoid carcinoma)0.56[1]
Hep-G2 (hepatoma carcinoma)0.77[1]
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolineDerivative 66Leukemia Subpanel (Various)High Activity[1]

Table 2: IC50 Values of Quinoline-Chalcone Hybrids in Cancer Cell Lines

CompoundA549 (Lung)MCF7 (Breast)SKOV3 (Ovarian)H460 (Lung)Reference
25 5.212.324.563.12[4]
26 8.934.127.896.54[4]

Note: The specific structures of compounds 25 and 26 can be found in the cited reference.

Key Signaling Pathways Targeted by Cinnoline and Quinoline Derivatives

Cinnoline and quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A simplified representation of a common signaling pathway affected by these compounds is the induction of apoptosis. Many derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases, which are the executioners of cell death.[1][4]

apoptosis_pathway Cinnoline/Quinoline Derivative Cinnoline/Quinoline Derivative Mitochondrial Depolarization Mitochondrial Depolarization Cinnoline/Quinoline Derivative->Mitochondrial Depolarization ROS Generation ROS Generation Cinnoline/Quinoline Derivative->ROS Generation Caspase-8 Activation Caspase-8 Activation Cinnoline/Quinoline Derivative->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Mitochondrial Depolarization->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified diagram of apoptosis induction by cinnoline/quinoline derivatives.

Additionally, these compounds have been found to interfere with:

  • Topoisomerase I and II: Inhibition of these enzymes leads to DNA damage and prevents cancer cell replication.[3]

  • Tubulin Polymerization: Disruption of microtubule formation arrests the cell cycle in the G2/M phase.[4]

  • Tyrosine Kinases: Inhibition of receptor tyrosine kinases, such as EGFR and VEGFR, can block downstream signaling pathways responsible for cell growth and angiogenesis.[5]

  • NF-κB Signaling: Suppression of the NF-κB pathway can reduce inflammation and inhibit cell survival.

  • PI3K/Akt/mTOR Pathway: Downregulation of this pathway is crucial for controlling cell proliferation and survival.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of compounds like this compound and its analogs in cancer cell lines.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 value H->I

Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

cell_cycle_workflow A Treat cells with the test compound at a specific concentration B Incubate for a defined period (e.g., 24 hours) A->B C Harvest cells by trypsinization and wash with PBS B->C D Fix cells in cold 70% ethanol C->D E Wash cells and resuspend in PBS D->E F Treat with RNase A to remove RNA E->F G Stain DNA with Propidium Iodide (PI) F->G H Analyze cell cycle distribution by flow cytometry G->H

Workflow for cell cycle analysis by flow cytometry.

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The rich pharmacology of cinnoline and quinoline derivatives provides a strong rationale for the investigation of this compound as a potential anticancer agent. The protocols and comparative data presented in this document offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer cell lines. Further studies, including in vivo models, will be necessary to fully understand the therapeutic potential of this and related compounds.

References

Application Notes and Protocols: High-Throughput Screening of 4-Cinnolinol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, 4-cinnolinol derivatives have emerged as a promising class of compounds for the development of novel therapeutics. High-throughput screening (HTS) is a crucial methodology for efficiently interrogating large libraries of such compounds to identify initial hits with desired biological activity. These application notes provide a detailed framework and protocols for conducting a high-throughput screening campaign focused on a this compound library against a representative oncogenic kinase target.

Hypothetical Target: Tyrosine Kinase Z (TKZ)

For the purpose of these protocols, we will consider Tyrosine Kinase Z (TKZ) as the therapeutic target. TKZ is a hypothetical kinase implicated in the proliferation and survival of various cancer cell lines. Its signaling pathway is a critical regulator of cell growth and differentiation, making it an attractive target for therapeutic intervention.

TKZ Signaling Pathway

The activation of TKZ by growth factors initiates a downstream signaling cascade involving the RAS-RAF-MEK-ERK pathway, ultimately leading to the transcription of genes involved in cell proliferation and survival. The diagram below illustrates this hypothetical pathway and the proposed inhibitory action of a this compound derivative.

TKZ_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor Receptor_TKZ Receptor (TKZ) Growth_Factor->Receptor_TKZ Binds RAS RAS Receptor_TKZ->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Cinnolinol_Derivative This compound Derivative Cinnolinol_Derivative->Receptor_TKZ Inhibits

Hypothetical TKZ signaling pathway and the inhibitory action of a this compound derivative.

High-Throughput Screening Workflow

The screening process is designed as a tiered cascade, commencing with a primary biochemical assay to identify initial hits from the this compound library. These hits are then subjected to dose-response analysis to determine their potency. Confirmed active compounds proceed to a secondary cell-based assay to validate their activity in a more biologically relevant context.

HTS_Workflow Start Start: This compound Derivative Library Primary_HTS Primary HTS: Biochemical TKZ Kinase Assay (Fluorescence Polarization) Start->Primary_HTS Hit_Identification Hit Identification (% Inhibition > 50%) Primary_HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits End End Hit_Identification->End Non-Hits Active_Compounds Active Compounds Dose_Response->Active_Compounds Secondary_Assay Secondary Assay: Cell-Based Proliferation Assay (MTT) Active_Compounds->Secondary_Assay Actives Active_Compounds->End Inactive Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Confirmed_Hits->End

High-Throughput Screening Workflow for this compound Library.

Data Presentation

The results of the screening cascade can be summarized in the following tables.

Table 1: Primary HTS and Dose-Response Results

Compound ID% Inhibition at 10 µMIC50 (µM)
CINN-00165.28.1
CINN-00212.5> 100
CINN-00388.91.2
CINN-00455.115.7
.........

Table 2: Secondary Cell-Based Assay Results for Active Compounds

Compound IDEC50 (µM)
CINN-00112.5
CINN-0032.8
......

Experimental Protocols

Primary Biochemical Assay: TKZ Fluorescence Polarization (FP) Kinase Assay

Objective: To identify compounds from the this compound library that inhibit the kinase activity of TKZ in a biochemical format.

Materials:

  • Recombinant human TKZ enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative library (10 mM in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader capable of fluorescence polarization detection

Protocol:

  • Compound Plating: Prepare the this compound library by diluting the 10 mM stock to a working concentration of 100 µM in kinase buffer. In a 384-well plate, add 5 µL of the diluted compound solution to the appropriate wells. For control wells, add 5 µL of kinase buffer with 1% DMSO (negative control) or a known TKZ inhibitor (positive control).[1]

  • Enzyme and Substrate Addition: Prepare a master mix of TKZ enzyme and the fluorescently labeled peptide substrate in kinase buffer. Add 10 µL of this mix to each well.[1]

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final concentration of ATP should be at its Km value for TKZ.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA).[1]

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])[1] Where:

  • FP_sample is the fluorescence polarization of the test compound well.

  • FP_min is the average fluorescence polarization of the negative control wells.

  • FP_max is the average fluorescence polarization of the positive control wells.

Secondary Cell-Based Assay: MTT Proliferation Assay

Objective: To confirm the anti-proliferative activity of hit compounds in a TKZ-dependent cancer cell line.

Materials:

  • TKZ-dependent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed the TKZ-dependent cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as a vehicle control.[1]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.[1]

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

These application notes provide a comprehensive and detailed guide for the high-throughput screening of this compound libraries. The outlined protocols for a primary biochemical assay and a secondary cell-based assay, along with the illustrative signaling pathway and screening workflow, offer a robust framework for the identification and characterization of novel kinase inhibitors. Researchers can adapt these methodologies to their specific targets and compound libraries to accelerate the discovery of new therapeutic agents.

References

Protocols for the N-Alkylation of 4-Cinnolinol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-01

Introduction

4-Cinnolinol, which exists in a tautomeric equilibrium with the more stable cinnolin-4(1H)-one, is a crucial heterocyclic scaffold in medicinal chemistry. The nitrogen atoms within the cinnoline ring system are key sites for functionalization, and N-alkylation represents a fundamental strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is often critical in the optimization of lead compounds during drug discovery. The alkylation of this compound can theoretically yield three products: the N-1 alkylated, N-2 alkylated, and O-alkylated isomers. Controlling the regioselectivity of this reaction is paramount for the synthesis of specific, well-defined analogues for structure-activity relationship (SAR) studies. This document provides detailed protocols and theoretical considerations for the N-alkylation of this compound, drawing upon established methodologies for analogous heterocyclic systems like quinolones and quinazolinones.

Principle of the Reaction

The N-alkylation of this compound proceeds via the deprotonation of its cinnolin-4(1H)-one tautomer by a suitable base. This generates an ambident cinnolinate anion, which possesses nucleophilic character at both the N-1 and N-2 positions, as well as the exocyclic oxygen atom. This anion then reacts with an alkylating agent, typically an alkyl halide, via a nucleophilic substitution reaction.

The regioselectivity of the alkylation (N-1 vs. N-2 vs. O-alkylation) is influenced by several key factors:

  • Base: The choice of base (e.g., potassium carbonate, cesium carbonate, sodium hydride) can influence the position of deprotonation and the nature of the resulting ion pair.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the cation of the base, enhancing the nucleophilicity of the anion. The choice of solvent can also influence the N/O alkylation ratio.

  • Alkylating Agent: The nature of the alkyl halide (e.g., methyl iodide, benzyl bromide) can affect the reaction rate and, in some cases, the regioselectivity.

  • Temperature: Reaction temperature can be optimized to improve reaction rates and yields.

Generally, in polar aprotic solvents, N-alkylation is favored over O-alkylation for similar heterocyclic systems. The distribution between the N-1 and N-2 isomers is a more complex issue that may depend on the specific substrate and reaction conditions.

Data Summary

Due to the limited availability of specific quantitative data for the N-alkylation of this compound in the reviewed literature, the following table summarizes the general conditions and expected outcomes based on analogous reactions with similar heterocyclic scaffolds such as quinolones and quinazolinones.

Reagent SystemExpected Major Product(s)Typical Yields (for analogous systems)Key Considerations
Alkyl Halide / K₂CO₃ / DMF N-1 and N-2 Alkylation70-90% (combined isomers)This is the most common and versatile method. The ratio of N-1 to N-2 isomers may vary. O-alkylation is typically a minor side product.[1][2]
Alkyl Halide / Cs₂CO₃ / DMF N-1 and N-2 Alkylation80-95% (combined isomers)Cesium carbonate is often a more effective base, potentially leading to higher yields and shorter reaction times.[1]
Alkyl Halide / NaH / DMF or THF N-1 and N-2 Alkylation60-85% (combined isomers)Sodium hydride is a strong, non-nucleophilic base that ensures complete deprotonation. Caution is required due to its pyrophoric nature.[3]

Note: The separation of N-1 and N-2 isomers typically requires chromatographic techniques such as column chromatography or preparative HPLC. The structural assignment of the isomers must be confirmed unequivocally using 2D NMR techniques like HMBC and NOESY. In HMBC spectra, correlations between the N-CH₂ protons and the carbons of the cinnoline ring (specifically C4a and C8a for N-1, and C3 for N-2) are diagnostic.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products This compound This compound Cinnolin-4(1H)-one Cinnolin-4(1H)-one This compound->Cinnolin-4(1H)-one Tautomerism Cinnolinate_Anion Cinnolinate Anion Cinnolin-4(1H)-one->Cinnolinate_Anion + Base - H⁺ Base Base Alkyl Halide (R-X) Alkyl Halide (R-X) N1-Alkyl-cinnolin-4-one N1-Alkyl-cinnolin-4-one N2-Alkyl-cinnolin-4-one N2-Alkyl-cinnolin-4-one 4-Alkoxycinnoline 4-Alkoxycinnoline Cinnolinate_Anion->N1-Alkyl-cinnolin-4-one + R-X (N-1 Attack) Cinnolinate_Anion->N2-Alkyl-cinnolin-4-one + R-X (N-2 Attack) Cinnolinate_Anion->4-Alkoxycinnoline + R-X (O-Attack)

Experimental_Workflow Start Start Setup Combine this compound and Base in Anhydrous DMF Start->Setup Add_Alkyl_Halide Add Alkyl Halide (R-X) dropwise at 0°C Setup->Add_Alkyl_Halide Reaction Heat Reaction Mixture (e.g., 60-80°C) Add_Alkyl_Halide->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup (Water Quench, Extraction) Monitor->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Products (NMR, MS, m.p.) Purification->Analysis End End Analysis->End

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of this compound using Potassium Carbonate

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and potassium carbonate in DMF. This procedure is expected to yield a mixture of N-1 and N-2 alkylated products.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to this compound.

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the alkyl halide (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., EtOAc/Hexane). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., hexane to ethyl acetate) to separate the N-1 and N-2 alkylated isomers and any potential O-alkylated byproduct.

  • Characterize the purified products by NMR (¹H, ¹³C, HMBC, NOESY), Mass Spectrometry, and melting point determination.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • DMF is a skin irritant and should be handled with caution.

This document provides a foundational guide for the N-alkylation of this compound. Researchers should optimize the reaction conditions for each specific substrate and alkylating agent to achieve the desired outcome and regioselectivity.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated 4-Cinnolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the cinnoline core is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto a core structure.[6][7][8]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of halogenated 4-cinnolinol derivatives, specifically focusing on 4-chlorocinnolines as substrates. While direct literature on Suzuki coupling with 4-chlorocinnolinol itself is limited, the reactivity of the 4-chloro group on the cinnoline ring has been established. By leveraging established protocols for analogous heterocyclic systems, such as quinolines, this document provides a robust framework for the synthesis of 4-arylcinnolinol libraries for drug discovery and development.[4][9]

Key Applications

The primary application of Suzuki coupling reactions with halogenated 4-cinnolinols is the synthesis of 4-aryl- and 4-heteroarylcinnolinol derivatives. These products are valuable for:

  • Structure-Activity Relationship (SAR) Studies: The introduction of a variety of substituents at the 4-position allows for the systematic exploration of how different chemical groups affect the biological activity of the cinnoline scaffold.

  • Lead Optimization: Fine-tuning the properties of a lead compound by modifying the 4-position substituent to improve potency, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Discovery: Using the 4-arylcinnolinol core as a platform for building more complex molecules.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[6][7][10] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Ar-R Reductive\nElimination->Product Substrate Ar-X Substrate->Oxidative\nAddition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a model substrate, 4-chloro-6,7-dimethoxycinnoline, with various arylboronic acids. These conditions are extrapolated from successful couplings with structurally related N-heterocycles.[4][12] Optimization may be required for specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)1101075-85
42-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane1001870-80
53-Pyridinylboronic acidPd(OAc)₂ (4)RuPhos (8)K₃PO₄ (2)Toluene/H₂O (10:1)1052460-75

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Starting Material)

This protocol is adapted from the work of Castle and Kruse.

Materials:

  • 2-Amino-4,5-dimethoxyacetophenone

  • Hydrochloric acid

  • Sodium nitrite

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Diazotization: Dissolve 2-amino-4,5-dimethoxyacetophenone in a cooled solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir until the cyclization to 4-hydroxy-6,7-dimethoxycinnoline is complete (monitor by TLC).

  • Chlorination: Isolate the 4-hydroxy-6,7-dimethoxycinnoline and reflux it in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Purification: The resulting precipitate, 4-chloro-6,7-dimethoxycinnoline, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol that should be optimized for each specific substrate combination.[12]

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-chlorocinnoline, boronic acid, base, and catalyst/ligand in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C Add degassed solvent(s). B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with water and an organic solvent. E->F G Separate layers, extract aqueous phase. F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J Optimization_Tree cluster_suggestions Optimization Suggestions Start Low Yield or Incomplete Reaction Base Change Base Start->Base Catalyst Change Catalyst/Ligand Base->Catalyst No Improvement Success Reaction Successful Base->Success Improvement Base_Sugg Try stronger bases: K₂CO₃ → K₃PO₄ → Cs₂CO₃ Base->Base_Sugg Solvent Change Solvent Catalyst->Solvent No Improvement Catalyst->Success Improvement Catalyst_Sugg Try different ligand systems: (e.g., Buchwald ligands like SPhos, XPhos) or different Pd sources (e.g., Pd₂(dba)₃) Catalyst->Catalyst_Sugg Temp Increase Temperature Solvent->Temp No Improvement Solvent->Success Improvement Solvent_Sugg Try different solvents: Toluene, Dioxane, DMF Solvent->Solvent_Sugg Temp->Success Improvement Temp_Sugg Increase in 10°C increments. Consider microwave irradiation. Temp->Temp_Sugg

References

Application Notes: Target Identification of Novel Cinnolinol-Based Therapeutics using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cinnoline scaffold is a promising pharmacophore in drug discovery, with derivatives showing a range of biological activities, including potential as PI3K inhibitors for anti-cancer therapy.[1][2] Understanding the precise molecular targets of these compounds is crucial for mechanism-of-action studies and further drug development. This application note describes a powerful methodology using an azido-modified 4-Cinnolinol probe in conjunction with click chemistry for the identification and enrichment of its protein binding partners in a cellular context.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bio-orthogonal reaction to covalently link an azide-modified probe to an alkyne-containing reporter tag, such as biotin or a fluorophore.[3][4] This approach allows for the sensitive detection and subsequent isolation of target proteins from complex biological samples like cell lysates for identification by mass spectrometry.[5][6]

Principle of the Method

The strategy involves a three-step process. First, a cell lysate is incubated with the azido-modified this compound probe, allowing it to bind to its target proteins. Next, an alkyne-biotin reporter tag is added, and the CuAAC reaction is initiated to covalently link the biotin tag to the probe-protein complex. Finally, the biotinylated proteins are enriched using streptavidin-coated beads, separated by SDS-PAGE, and identified by mass spectrometry. This workflow enables the specific identification of the cellular targets of the this compound derivative.

Hypothetical Synthesis of Azido-Modified this compound

A plausible synthetic route to an azido-modified this compound could involve the introduction of an azide group onto a suitable precursor. For instance, a this compound derivative with a hydroxyl group amenable to modification or a halo-derivative suitable for nucleophilic substitution with sodium azide could be utilized. A generalized scheme might involve the following steps:

  • Synthesis of a 4-hydroxycinnoline precursor: This can be achieved through various established methods for synthesizing quinoline-like heterocycles.

  • Functionalization for azidation: The precursor could be halogenated or converted to a sulfonate ester to create a good leaving group.

  • Azide installation: Nucleophilic substitution with sodium azide (NaN3) would yield the desired azido-modified this compound probe.[7]

Quantitative Data Summary

The following table summarizes hypothetical data for a candidate this compound derivative and the optimized conditions for the click chemistry protocol.

ParameterValue
Inhibitor Properties
Parent this compound IC50 (PI3Kα)50 nM
Azido-probe IC50 (PI3Kα)75 nM
Optimized Click Reaction Conditions
Azido-probe Concentration1 µM
Alkyne-biotin Concentration100 µM
CuSO4 Concentration1 mM
THPTA Ligand Concentration5 mM
Sodium Ascorbate Concentration5 mM
Incubation Time1 hour
Incubation TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Target Identification in Cell Lysate

This protocol details the use of an azido-modified this compound probe to identify its protein targets in a cancer cell line lysate (e.g., a line with a hyperactive PI3K/Akt pathway).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azido-modified this compound probe (1 mM stock in DMSO)

  • Alkyne-biotin (10 mM stock in DMSO)

  • Click chemistry reagents:

    • Copper(II) sulfate (CuSO4) (50 mM stock in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)

    • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • SDS-PAGE reagents

  • Mass spectrometer

Methodology:

  • Cell Lysate Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the azido-modified this compound probe to a final concentration of 1 µM.

    • As a negative control, treat a separate aliquot of lysate with DMSO.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix. For a 1 mL reaction, add the reagents in the following order, vortexing briefly after each addition:

      • 100 µL of 10 mM alkyne-biotin (final concentration 100 µM)

      • 100 µL of 50 mM THPTA (final concentration 5 mM)

      • 20 µL of 50 mM CuSO4 (final concentration 1 mM)

    • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM).[8][9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8][9]

  • Enrichment of Biotinylated Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with wash buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by 1D SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the entire protein lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were enriched in the probe-treated sample compared to the DMSO control.

Visualizations

G cluster_workflow Target Identification Workflow start Prepare Cell Lysate probe_incubation Incubate with Azido-4-Cinnolinol Probe start->probe_incubation click_reaction Click Reaction with Alkyne-Biotin probe_incubation->click_reaction enrichment Enrich Biotinylated Proteins with Streptavidin Beads click_reaction->enrichment sds_page SDS-PAGE Separation enrichment->sds_page ms_analysis In-Gel Digestion & LC-MS/MS sds_page->ms_analysis data_analysis Data Analysis and Target Identification ms_analysis->data_analysis

Caption: Workflow for target identification using an azido-modified probe.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azido_probe Azido-4-Cinnolinol-Protein Complex alkyne_biotin Alkyne-Biotin triazole_product Biotinylated Protein Complex azido_probe->triazole_product + catalyst Cu(I), Ascorbate, Ligand catalyst->triazole_product reactants reactants

Caption: The CuAAC click chemistry reaction for biotinylation.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Potential inhibition point of this compound in the PI3K/Akt pathway.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Cinnolinol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential biological activities of 4-Cinnolinol, a cinnoline derivative of interest for its diverse pharmacological potential. Cinnoline and its analogues have demonstrated a wide range of effects, including anti-inflammatory, anticancer, antioxidant, antibacterial, and kinase inhibitory activities. This document outlines detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound and similar compounds.

Data Presentation: Quantitative Bioactivity of Cinnoline and Quinoline Derivatives

The following tables summarize the bioactivity of various cinnoline and quinoline derivatives in several in vitro assays. This data is provided to offer a comparative context for the potential efficacy of this compound.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3g HCT116 (Colon)28.5Doxorubicin-
A549 (Lung)33.4Doxorubicin-
12e MGC-803 (Gastric)1.385-Fu6.22
HCT-116 (Colon)5.345-Fu10.4
MCF-7 (Breast)5.215-Fu11.1
Compound 7 MCF-7 (Breast)0.049--

Data for compound 3g is from a study on modified 4-hydroxyquinolone analogues.[1][2] Data for compound 12e is from a study on quinoline-chalcone derivatives.[3][4] Data for compound 7 is from a study on novel cinnoline derivatives as anticancer agents.[5]

Table 2: Anti-Inflammatory and Antioxidant Activity of Cinnoline and Quinoline Derivatives

Compound ClassAssayResult
Cinnoline with pyrazoline Anti-inflammatory (% inhibition)58.50
2-(furan-2-yl)-4-phenoxyquinoline derivative (10) Lysozyme release inhibitionIC50: 4.6 µM
2-(furan-2-yl)-4-phenoxyquinoline derivative (8) β-glucuronidase release inhibitionIC50: 5.0 µM
4-Hydroxy-2-quinolinone carboxamide 3g ABTS Radical Scavenging72.4% inhibition
Lipid Peroxidation100% inhibition
Hydroxyl Radical Scavenging67.7% inhibition

Data for cinnoline with pyrazoline is from a review on cinnoline derivatives.[6] Data for 2-(furan-2-yl)-4-phenoxyquinoline derivatives is from a study on their anti-inflammatory evaluation.[7] Data for 4-hydroxy-2-quinolinone carboxamide 3g is from a study on 2,4-dihydroxyquinoline in antioxidant research.[8]

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound 8 Vancomycin-resistant E. faecium4
Compound 15 S. aureus0.8
B. cereus0.8
HSN584 MRSA4
HSN739 VRE faecium8

Data for compound 8 and 15 is from a review on quinoline derivatives against antimicrobial resistance.[9] Data for HSN584 and HSN739 is from a study on isoquinoline antimicrobial agents.[10]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable a thorough evaluation of this compound's bioactivity.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[1][5][6][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[6][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution This compound Dilution Treatment Treat Cells with this compound Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (1.5-4h) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Read_Absorbance Read Absorbance (570nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity Assays

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins (e.g., egg albumin or bovine serum albumin).[14][15][16]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound stock solution

  • Reference drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture (5 mL total volume) containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of this compound. A control group should be prepared with distilled water instead of the test compound.[15][16]

  • Incubation: Incubate the mixtures at 37°C for 15-20 minutes, followed by heating at 51-70°C for 5 minutes.[15][17]

  • Cooling and Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[15][17]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15]

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane by a compound indicates its ability to prevent the release of lysosomal enzymes, which are involved in the inflammatory response.[18][]

Materials:

  • Fresh human blood

  • Alsever's solution (or other anticoagulant)

  • Isosaline

  • Hyposaline

  • Phosphate buffer (pH 7.4)

  • This compound stock solution

  • Reference drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • HRBC Suspension Preparation: Mix fresh human blood with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed cells with isosaline. Resuspend the packed cells to make a 10% v/v suspension in isosaline.[18]

  • Assay Mixture: Prepare the reaction mixture containing 1 mL phosphate buffer, 2 mL hyposaline, 0.5 mL HRBC suspension, and 0.5 mL of various concentrations of this compound.[18]

  • Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, then centrifuge at 3000 rpm for 10 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[18]

  • Data Analysis: Calculate the percentage of membrane stabilization.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[13][20][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound stock solution

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[21]

  • Reaction: Mix various concentrations of this compound with the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13][20]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10][20]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][22]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Antimicrobial Dilutions: Perform serial twofold dilutions of this compound in CAMHB in a 96-well plate.[22][23]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).[22][24]

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[23][24]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound_Dilution Serial Dilution of this compound Plate_Setup Dispense Dilutions into 96-well Plate Compound_Dilution->Plate_Setup Inoculum_Prep Bacterial Inoculum Preparation Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Workflow for the Broth Microdilution Assay.

Kinase Inhibition Assay (Radiometric)

Principle: This "gold standard" assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate by a specific kinase. A decrease in substrate phosphorylation in the presence of this compound indicates inhibition.[25][26][27]

Materials:

  • Purified target kinase

  • Specific kinase substrate (e.g., Myelin Basic Protein)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • This compound stock solution

  • Phosphocellulose paper

  • Phosphorimager

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of the kinase, substrate, and a mix of radioactive and non-radioactive ATP in the kinase assay buffer.[8]

  • Kinase Reaction: In a microplate, add the kinase assay buffer, this compound at various concentrations, and the kinase. Pre-incubate to allow inhibitor binding. Add the substrate, and then initiate the reaction by adding the [γ-³²P]ATP solution. Incubate at 30°C for a predetermined time.[8][28]

  • Stopping the Reaction and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.[26]

  • Quantification: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a phosphorimager.[26]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Potential Signaling Pathways for Investigation

The bioactivity of this compound may be mediated through the modulation of key cellular signaling pathways. Based on the activities of related heterocyclic compounds, the following pathways are recommended for further investigation.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.[17][18][23][29][30]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer.[4][][31]

  • PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can induce apoptosis in cancer cells.[32][33][34]

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_outcomes Cellular Responses Stimuli Growth Factors, Cytokines, Stress PI3K_Akt PI3K/Akt Pathway Stimuli->PI3K_Akt MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Survival Inflammation Inflammation NFkB->Inflammation Cinnolinol This compound Cinnolinol->PI3K_Akt Inhibits Cinnolinol->MAPK Modulates Cinnolinol->NFkB Inhibits

Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Developing 4-Cinnolinol-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of 4-cinnolinol-based fluorescent probes. The cinnoline scaffold, a bicyclic aromatic heterocycle, offers a versatile platform for the design of novel fluorophores.[1] While cinnoline itself is typically non-fluorescent, chemical modifications can bestow it with desirable photophysical properties, making it a valuable tool for biological and chemical research.[1]

This document focuses on a leading example: a fluorogenic and fluorochromic probe system based on the conversion of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent cinnoline-4-amine.[2][3][4] This system exemplifies the potential of this compound-based probes for sensing and imaging in biological environments.

Overview of this compound-Based Fluorescent Probes

The core principle behind many this compound-based probes is a change in the electronic properties of the cinnoline ring system upon interaction with an analyte or a change in the microenvironment. The 4-position of the cinnoline ring is a key site for chemical modification to create "turn-on" or ratiometric fluorescent probes.

A notable strategy involves the transformation of a weakly fluorescent precursor into a highly fluorescent product. For instance, the reduction of a 4-azido group to a 4-amino group on the cinnoline scaffold can lead to a significant increase in fluorescence intensity.[2][3][4] This particular transformation has been utilized to develop probes for detecting reductive environments within cells, such as in hypoxia research.[2][3]

The fluorescence of these probes can be influenced by several factors, including solvent polarity and the potential for aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT).[2][3][4] These properties make them sensitive reporters of their local environment.

Quantitative Data Summary

The photophysical properties of this compound-based probes are critical for their application. The following table summarizes the key quantitative data for a representative 4-azido-6-(4-cyanophenyl)cinnoline and its corresponding fluorescent product, 6-(4-cyanophenyl)cinnoline-4-amine.

Property4-azido-6-(4-cyanophenyl)cinnoline6-(4-cyanophenyl)cinnoline-4-amineSolvent/ConditionsReference
Excitation Max (λex) Not reported (weakly fluorescent)~357 nmHepG2 cells (DAPI cube)[3]
Emission Max (λem) Not reported (weakly fluorescent)~447 nmHepG2 cells (DAPI cube)[3]
Quantum Yield (ΦF) < 1%Varies with solvent (highest in water)Various solvents[3]
Molar Absorptivity (ε) ~1 x 10⁴ M⁻¹cm⁻¹ (in THF)~1 x 10⁵ M⁻¹cm⁻¹ (in THF)Tetrahydrofuran (THF)[2]
Cell Permeability GoodGoodHepG2 cells[2][3]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of a 4-azidocinnoline-based fluorescent probe are provided below.

Synthesis of 6-aryl-4-azidocinnolines

A general and efficient synthetic route to 6-aryl-4-azidocinnolines involves the nucleophilic substitution of a bromine atom at the C4 position of 6-arylcinnolines with sodium azide.[3]

Protocol:

  • Dissolve the starting 4-bromo-6-arylcinnoline in a suitable organic solvent (e.g., dimethylformamide, DMF).

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Live Cell Imaging

This protocol describes the use of a 4-azidocinnoline-based probe for imaging live cells. The weakly fluorescent azide is internalized by cells and can be reduced to the highly fluorescent amine, allowing for visualization.

Materials:

  • 4-azidocinnoline probe stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscopy setup with appropriate filters (e.g., DAPI filter cube)

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Culture cells to the desired confluency on a suitable imaging substrate.

  • Prepare the probe loading solution by diluting the stock solution in cell culture medium to the final working concentration (e.g., 10 µM).[3]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe loading solution to the cells and incubate for a specific duration (e.g., 4 hours) at 37 °C in a CO₂ incubator.[3]

  • After incubation, wash the cells with PBS to remove the excess probe.

  • Add fresh culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope. For the 6-(4-cyanophenyl)cinnoline-4-amine product, a DAPI filter set (e.g., excitation at 357/44 nm and emission at 447/60 nm) can be used.[3]

Protocol for Flow Cytometry Analysis

Flow cytometry can be used to quantify the fluorescence signal from a population of cells treated with the 4-azidocinnoline probe.

Materials:

  • Cells treated with the 4-azidocinnoline probe (from the live cell imaging protocol)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% FBS)

  • Flow cytometer

Protocol:

  • Following incubation with the probe, wash the cells with PBS.

  • Treat the cells with Trypsin-EDTA to detach them from the culture vessel.

  • Resuspend the cells in culture medium to inactivate the trypsin.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in flow cytometry buffer.

  • Analyze the cell suspension using a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., corresponding to DAPI or blue fluorescence).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual signaling pathway for the detection of intracellular reduction and the general experimental workflows.

G Signaling Pathway for Reductive Stress Detection Probe Weakly Fluorescent 4-Azidocinnoline Probe Cell Live Cell Probe->Cell Cellular Uptake Reduction Intracellular Reductive Environment (e.g., Hypoxia, Nitroreductases) Cell->Reduction Product Highly Fluorescent Cinnoline-4-Amine Reduction->Product Reduction of Azide Signal Fluorescence Signal Product->Signal Fluorescence Emission

Caption: Conceptual pathway of a 4-azidocinnoline probe.

G Experimental Workflow for Probe Application cluster_synthesis Probe Synthesis & Characterization cluster_cell_culture Cellular Assays cluster_analysis Data Acquisition & Analysis Synthesis Synthesis of 4-Azidocinnoline Derivative Characterization Spectroscopic Characterization (Abs, Em, QY) Synthesis->Characterization ProbeIncubation Probe Incubation (e.g., 10 µM, 4h) Characterization->ProbeIncubation CellCulture Cell Culture (e.g., HepG2) CellCulture->ProbeIncubation Microscopy Fluorescence Microscopy ProbeIncubation->Microscopy FlowCytometry Flow Cytometry ProbeIncubation->FlowCytometry HPLC HPLC Analysis of Cell Lysates ProbeIncubation->HPLC DataAnalysis Data Analysis Microscopy->DataAnalysis FlowCytometry->DataAnalysis HPLC->DataAnalysis

Caption: General workflow for probe synthesis and application.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cinnolinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cinnolinol (also known as 4-hydroxycinnoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Borsche-Herbert synthesis, a widely used method.

Q1: My this compound yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge in this compound synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the 2-aminoacetophenone is pure. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Diazotization Conditions: This is a critical step.

    • Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.

    • Acid Concentration: The concentration of the acid (e.g., hydrochloric acid) is crucial. Insufficient acid can lead to incomplete diazotization, while excessively high concentrations can promote side reactions. It is often beneficial to conduct the diazotization in concentrated hydrochloric acid.[1]

  • Cyclization Conditions:

    • Temperature: The intramolecular cyclization step often requires heating. The optimal temperature should be determined experimentally, as insufficient heat will result in an incomplete reaction, while excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: After cyclization, the pH must be carefully adjusted to precipitate the this compound product.

Q2: I am observing multiple spots on my TLC plate. What are the possible side products?

A2: The formation of multiple products is a common issue. Besides unreacted starting material, possible side products in the Borsche-Herbert synthesis include:

  • Hydrolysis of the Diazonium Salt: If the diazotization is not efficiently coupled with cyclization, the diazonium salt can be hydrolyzed to form 2-hydroxyacetophenone.

  • Substitution Reactions on the Benzene Ring: Under certain conditions, side reactions involving substitution on the benzene ring can occur.[1]

  • Formation of Phenolic Derivatives: The presence of donating substituents on the aromatic ring can initiate the concurrent process of hydrolysis of the arenediazonium salt, leading to the formation of the corresponding ortho-acetyl derivatives of phenol.[1]

To minimize side products, ensure optimal diazotization conditions and efficient cyclization.

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: The ideal solvent should dissolve the this compound at high temperatures but have low solubility at room temperature or below. This differential solubility allows for the crystallization of the pure product upon cooling, leaving impurities behind in the solvent.

  • Common Solvents: Ethanol is a frequently reported solvent for the recrystallization of similar heterocyclic compounds. Experimentation with different solvents or solvent mixtures (e.g., ethanol/water, hexane/acetone) may be necessary to find the optimal conditions for your specific product.[2]

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and filter the hot solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Q4: Can substituents on the starting 2-aminoacetophenone affect the reaction?

A4: Yes, the nature and position of substituents on the aromatic ring of the 2-aminoacetophenone can significantly impact the reaction.

  • Electron-withdrawing groups: These groups generally facilitate the cyclization step by increasing the electrophilicity of the diazo group.[1]

  • Electron-donating groups: These groups can sometimes hinder the reaction by promoting side reactions, such as the hydrolysis of the diazonium salt.[1]

Data on Reaction Condition Optimization

Optimizing reaction parameters is key to maximizing the yield of this compound. The following table summarizes the expected impact of various conditions on the synthesis.

ParameterConditionExpected Impact on YieldTroubleshooting Considerations
Diazotization Temperature 0-5 °CHigher yieldTemperatures above 5 °C can lead to diazonium salt decomposition.
> 10 °CLower yieldIncreased formation of byproducts.
Acid Concentration OptimalHigher yieldTitrate the concentration to find the sweet spot for your specific substrate.
Too LowLower yieldIncomplete diazotization of the starting material.
Too HighLower yieldMay promote unwanted side reactions.
Cyclization Temperature Too LowLower yieldIncomplete conversion of the intermediate to the final product.
OptimalHigher yieldTo be determined experimentally for each substrate.
Too HighLower yieldPotential for product decomposition.
Purity of 2-Aminoacetophenone HighHigher yieldUse freshly purified starting material if possible.
LowLower yieldImpurities can interfere with the reaction and lead to side products.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the Borsche-Herbert and Richter methods. These should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Borsche-Herbert Synthesis of this compound

This method involves the diazotization of 2-aminoacetophenone followed by intramolecular cyclization.

Materials:

  • 2-Aminoacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 2-aminoacetophenone in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to the optimal cyclization temperature (this may require optimization, e.g., 50-80 °C).

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution with a saturated sodium bicarbonate solution until the this compound product precipitates.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Richter Synthesis of this compound (General Overview)

The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid followed by cyclization.[3] This method is often used for the synthesis of substituted cinnolines.

General Steps:

  • Diazotization: The o-aminoarylpropiolic acid is diazotized under standard conditions using sodium nitrite and a mineral acid.

  • Cyclization: The resulting diazonium salt undergoes intramolecular cyclization, often with heating, to form the cinnoline ring system. The temperature is a critical factor, as lower temperatures may favor the formation of isoindazole byproducts.[3]

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams have been created using the DOT language.

Borsche_Herbert_Workflow cluster_prep Preparation cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_workup Work-up & Purification start Start: 2-Aminoacetophenone dissolve Dissolve in conc. HCl start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir_cold Stir at 0-5 °C add_nitrite->stir_cold warm Warm to RT, then heat stir_cold->warm monitor Monitor by TLC warm->monitor cool_rt Cool to RT monitor->cool_rt neutralize Neutralize with base cool_rt->neutralize filter Filter crude product neutralize->filter recrystallize Recrystallize filter->recrystallize end End: Pure this compound recrystallize->end

Caption: Experimental workflow for the Borsche-Herbert synthesis of this compound.

Troubleshooting_Yield cluster_diagnosis Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Incomplete Cyclization start->cause3 cause4 Side Reactions start->cause4 cause5 Purification Loss start->cause5 sol1 Check NaNO₂ purity & stoichiometry Optimize acid concentration cause1->sol1 sol2 Maintain temperature at 0-5 °C Add NaNO₂ solution slowly cause2->sol2 sol3 Increase reaction time or temperature Monitor reaction by TLC cause3->sol3 sol4 Ensure pure starting materials Optimize reaction conditions cause4->sol4 sol5 Select appropriate recrystallization solvent Minimize transfers cause5->sol5

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Cinnolinol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-cinnolinol via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used: The solution is not supersaturated. - The cooling process is too rapid: Crystals do not have sufficient time to nucleate and grow. - Supersaturation: The solution is in a metastable state and requires a trigger for crystallization.- Boil off some of the solvent to increase the concentration of this compound and allow the solution to cool again. - Allow the solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before moving it to an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of this compound is below the boiling point of the solvent. - The concentration of the solute is too high. - Significant impurities are present, depressing the melting point of the mixture.- Reheat the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of additional solvent may help. - Use a lower-boiling point solvent or a solvent mixture. - Consider a preliminary purification step if the starting material is highly impure.
Colored Impurities Remain in the Crystals - The impurities are co-crystallizing with the this compound. - The impurities were not effectively removed during the initial dissolution. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. - Perform a hot filtration step to remove any insoluble impurities and the activated charcoal before allowing the solution to cool.
Low Recovery of Purified this compound - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not cold, leading to dissolution of the product. - Incomplete crystallization before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude this compound. - Ensure the filtration apparatus is pre-heated (e.g., by rinsing with hot solvent) to prevent cooling and premature crystallization in the funnel. - Always wash the collected crystals with ice-cold solvent. - Allow sufficient time for crystallization, including cooling in an ice bath, before filtering.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

  • Methanol

  • Ethanol/Water mixtures

  • Acetic acid/Methanol mixtures

The ideal solvent will dissolve this compound when hot but have low solubility when cold.

Q2: How can I determine the best solvent for my specific sample of this compound?

A2: To determine the optimal solvent, you can perform small-scale solubility tests.

  • Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube.

  • Observe the solubility at room temperature. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath and observe. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

Q3: What is the expected melting point of pure this compound?

A3: The literature melting point for this compound is approximately 233.5-234 °C . A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Q4: What should I do if my recrystallized product still appears impure?

A4: If impurities persist after a single recrystallization, a second recrystallization step may be necessary. Ensure that you are allowing for slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice. Alternatively, other purification techniques such as column chromatography may be required for highly impure samples.

Data Presentation

Estimated Solubility of this compound in Various Solvents

Note: This table is based on qualitative information and the principle of "like dissolves like." Experimental verification is highly recommended.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
WaterHighLowLow to ModeratePotentially suitable, likely in a mixture
MethanolHighLow to ModerateHighPotentially Good
EthanolHighLowHighPotentially Good
AcetoneMediumModerateHighPotentially Fair
Ethyl AcetateMediumLowModeratePotentially Fair
DichloromethaneLowLowLowUnlikely to be suitable
HexaneLowVery LowVery LowUnsuitable

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a funnel and a clean receiving flask.

    • Filter the hot solution by gravity to remove any insoluble impurities and activated charcoal.

  • Crystallization:

    • Cover the receiving flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of this compound, or dry under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Recrystallization Attempt no_crystals No/Few Crystals Form start->no_crystals Issue? oiling_out Oiling Out Occurs no_crystals->oiling_out No Too much solvent? Too much solvent? no_crystals->Too much solvent? Yes Boil off solvent Boil off solvent no_crystals->Boil off solvent Yes Supersaturated? Supersaturated? no_crystals->Supersaturated? Yes Scratch/Seed Scratch/Seed no_crystals->Scratch/Seed Yes low_yield Low Yield oiling_out->low_yield No Cooling too fast? Cooling too fast? oiling_out->Cooling too fast? Yes Reheat, cool slowly Reheat, cool slowly oiling_out->Reheat, cool slowly Yes Solvent BP too high? Solvent BP too high? oiling_out->Solvent BP too high? Yes Change solvent Change solvent oiling_out->Change solvent Yes success Pure Crystals Obtained low_yield->success No Too much solvent used? Too much solvent used? low_yield->Too much solvent used? Yes Use less solvent Use less solvent low_yield->Use less solvent Yes Washing with warm solvent? Washing with warm solvent? low_yield->Washing with warm solvent? Yes Use ice-cold solvent Use ice-cold solvent low_yield->Use ice-cold solvent Yes failure Re-evaluate/Re-purify Too much solvent?->Boil off solvent Boil off solvent->failure Supersaturated?->Scratch/Seed Scratch/Seed->failure Cooling too fast?->Reheat, cool slowly Reheat, cool slowly->failure Solvent BP too high?->Change solvent Change solvent->failure Too much solvent used?->Use less solvent Use less solvent->failure Washing with warm solvent?->Use ice-cold solvent Use ice-cold solvent->failure

Caption: Troubleshooting decision tree for this compound recrystallization.

Technical Support Center: Synthesis of 4-Cinnolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-cinnolinol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing this compound derivatives?

The most prevalent classical methods for the synthesis of this compound and its derivatives are the Borsche-Herbert synthesis, the Widman-Stoermer reaction, and the Richter synthesis. Each method has its own set of advantages and limitations depending on the desired substitution pattern and available starting materials.

Q2: I am observing a very low yield in my this compound synthesis. What are the general factors I should investigate?

Low yields are a common issue and can stem from several factors. Key areas to investigate include the purity of your starting materials (anilines, ketones, etc.), the activity of your reagents (e.g., fresh sodium nitrite for diazotization), and the optimization of reaction conditions such as temperature, reaction time, and solvent. Some reactions are also sensitive to air and moisture, so conducting them under an inert atmosphere might be necessary. Product loss during workup and purification is another frequent cause of low isolated yields.

Q3: How do electron-donating and electron-withdrawing substituents on the aniline precursor affect the cyclization reaction?

Substituents on the aromatic ring can significantly influence the course of the cyclization. Electron-donating groups can accelerate the reaction by increasing the nucleophilicity of the aromatic ring, facilitating the cyclization step. Conversely, electron-withdrawing groups can make the ring less reactive, potentially leading to slower reactions or requiring harsher conditions. In some cases, the presence of certain substituents can also favor undesirable side reactions.

Q4: What are the common challenges in purifying this compound derivatives?

Purification of this compound derivatives can be challenging due to the presence of polar functional groups, which can lead to issues like streaking on TLC plates during column chromatography. The formation of tar-like substances, especially in reactions conducted under harsh acidic conditions, can also complicate the isolation of the desired product. The choice of an appropriate solvent system for chromatography or recrystallization is crucial for obtaining a pure product.

Troubleshooting Guides

Borsche-Herbert Synthesis

The Borsche-Herbert synthesis involves the diazotization of an o-aminoaryl ketone followed by intramolecular cyclization to yield a 4-hydroxycinnoline.

Q: My Borsche-Herbert synthesis is resulting in a low yield of the desired 4-hydroxycinnoline. What are the potential causes and solutions?

A: Low yields in the Borsche-Herbert synthesis can be attributed to several factors:

  • Incomplete Diazotization: Ensure that the sodium nitrite solution is fresh and added slowly at a low temperature (typically 0-5 °C) to prevent decomposition of the diazonium salt.

  • Suboptimal Cyclization Conditions: The cyclization step is often the yield-determining step. The reaction may require heating, and the optimal temperature and time should be determined empirically for each substrate.

  • Side Reactions: The diazonium salt intermediate is reactive and can undergo side reactions, such as decomposition or reaction with the solvent, if the cyclization is not efficient.

  • Starting Material Purity: Impurities in the o-aminoaryl ketone can interfere with the reaction. Ensure the starting material is pure before proceeding.

Troubleshooting Table: Borsche-Herbert Synthesis

ProblemPotential CauseSuggested Solution
Low Yield Incomplete diazotizationUse fresh NaNO₂, maintain low temperature (0-5 °C), and ensure slow addition.
Suboptimal cyclizationExperiment with varying reaction temperature and time.
Side reactions of diazonium saltProceed with cyclization immediately after diazotization.
Formation of Tar Harsh acidic conditionsUse a milder acid or a co-solvent to improve solubility and reduce charring.
Difficult Purification Polar nature of the productUse a polar solvent system for column chromatography (e.g., ethyl acetate/methanol).
Co-elution of impuritiesTry recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Widman-Stoermer Reaction

The Widman-Stoermer reaction is the synthesis of cinnolines from the diazotization of o-amino-α-substituted styrenes.

Q: I am attempting a Widman-Stoermer synthesis, but the reaction is not proceeding to the desired 4-substituted cinnoline. What are the limitations of this method?

A: The Widman-Stoermer reaction has some key limitations:

  • Substituent Effects: The reaction is sensitive to the substituent at the β-position of the styrene. The presence of an aryl or an electron-withdrawing group at this position can hinder or prevent the cyclization.[1] In contrast, simple electron-donating groups like methyl or ethyl facilitate the reaction.[1]

  • Pschorr Reaction Competition: In some cases, particularly with certain substrates, the Pschorr reaction can compete with the desired cinnoline formation, leading to phenanthrene derivatives as byproducts.[2]

  • Stability of the Diazonium Intermediate: As with other reactions involving diazonium salts, the stability of the intermediate is crucial. Decomposition can lead to a variety of side products and a lower yield of the desired cinnoline.

Troubleshooting Table: Widman-Stoermer Reaction

ProblemPotential CauseSuggested Solution
No Reaction/Low Yield Unfavorable β-substituentThis method may not be suitable for your target molecule. Consider an alternative synthetic route.
Decomposition of diazonium saltMaintain low temperatures during diazotization and proceed to cyclization without delay.
Formation of Phenanthrene Byproduct Pschorr reaction is competingModify reaction conditions (e.g., solvent, temperature) to favor cinnoline formation. This may require systematic optimization.
Complex Product Mixture Multiple side reactionsEnsure the purity of the starting o-amino-α-substituted styrene. Monitor the reaction by TLC to identify the optimal reaction time.
Richter Synthesis

The Richter synthesis involves the cyclization of a diazotized o-aminoarylpropiolic acid or o-aminoarylacetylene to form a 4-hydroxycinnoline-3-carboxylic acid or a 4-halocinnoline, respectively.

Q: My Richter synthesis is giving a poor yield of the 4-hydroxycinnoline derivative. What factors influence the success of this reaction?

A: The Richter synthesis can be sensitive to reaction conditions:

  • Temperature: Temperature is a critical factor.[3] In some cases, higher temperatures are required to drive the cyclization, while in others, it can lead to decomposition of the diazonium intermediate.[3]

  • Competition with Isoindazole Formation: At lower temperatures and in the presence of copper salts (like CuCl), the formation of an isoindazole can be a competing reaction.[3]

  • Harsh Removal of Substituents: This reaction often requires substituents at the 3- and 4-positions, which may necessitate harsh conditions for their subsequent removal if the parent this compound is the target.[3]

  • Hydration of the Alkyne: For the synthesis of 4-hydroxycinnolines from o-aminoarylpropiolic acids, the hydration of the alkyne to a ketone intermediate is a key step. Inefficient hydration can lead to low yields.

Troubleshooting Table: Richter Synthesis

ProblemPotential CauseSuggested Solution
Low Yield Suboptimal temperatureSystematically vary the reaction temperature to find the optimal conditions for your specific substrate.
Inefficient hydration of the alkyneEnsure adequate water is present and consider the use of a co-solvent to improve solubility.
Formation of Isoindazole Reaction conditions favor this pathwayAvoid the use of copper salts if isoindazole formation is observed and optimize the temperature for cinnoline formation.
Difficulty in Removing Substituents Stable protecting/directing groupsPlan the synthesis to incorporate groups that can be removed under milder conditions, or consider a different synthetic strategy if deprotection is problematic.

Experimental Protocols

General Protocol for Borsche-Herbert Synthesis of 4-Hydroxycinnoline
  • Dissolution of Starting Material: Dissolve the o-aminoaryl ketone (1.0 eq) in a suitable acidic medium (e.g., concentrated hydrochloric acid or a mixture of acetic acid and sulfuric acid) with cooling in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) to the stirred solution of the o-aminoaryl ketone, maintaining the temperature between 0 and 5 °C.

  • Cyclization: After the addition of sodium nitrite is complete, continue stirring at low temperature for a short period (e.g., 30 minutes). Then, allow the reaction mixture to warm to room temperature or heat to a specific temperature (e.g., 50-100 °C) to induce cyclization. The optimal temperature and time will vary depending on the substrate.

  • Workup: Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude 4-hydroxycinnoline.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

General Protocol for Widman-Stoermer Synthesis of a 4-Substituted Cinnoline
  • Dissolution of Starting Material: Dissolve the o-amino-α-substituted styrene (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise to the stirred solution of the aminostyrene, keeping the temperature below 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) or until TLC analysis indicates the consumption of the starting material.

  • Workup: Neutralize the reaction mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude cinnoline derivative by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_end Final Product start o-Aminoaryl Ketone / Styrene / Propiolic Acid diazotization Diazotization (NaNO₂, Acid, 0-5 °C) start->diazotization 1. cyclization Intramolecular Cyclization (Heating/Stirring) diazotization->cyclization 2. neutralization Neutralization & Precipitation cyclization->neutralization 3. filtration Filtration & Washing neutralization->filtration 4. purification Purification (Chromatography/Recrystallization) filtration->purification 5. product This compound Derivative purification->product 6. troubleshooting_workflow cluster_check1 Initial Checks cluster_check2 Reaction Conditions cluster_check3 Side Reactions & Purification cluster_solutions Solutions start Low Yield or Reaction Failure check_reagents Purity of Starting Materials & Reagents? start->check_reagents check_conditions Reaction Conditions Optimized? (Temp, Time, Solvent) check_reagents->check_conditions Yes sol_reagents Purify Starting Materials Use Fresh Reagents check_reagents->sol_reagents No check_side_reactions Evidence of Side Reactions? (TLC, NMR) check_conditions->check_side_reactions Yes sol_conditions Systematic Optimization of Temperature, Time, and Solvent check_conditions->sol_conditions No check_purification Product Loss During Workup/Purification? check_side_reactions->check_purification No sol_side_reactions Modify Conditions to Minimize Side Product Formation check_side_reactions->sol_side_reactions Yes sol_purification Optimize Purification Protocol (e.g., different solvent system) check_purification->sol_purification Yes

References

Technical Support Center: Optimizing Reaction Conditions for 4-Cinnolinol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Cinnolinol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the chemical modification of the cinnoline scaffold. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your research and development efforts.

Disclaimer: The cinnoline scaffold, while structurally important, is less extensively documented than analogous systems like quinoline. Therefore, many of the protocols and optimization strategies provided here are based on well-established methodologies for quinolines and related heterocycles.[1][2] These should serve as excellent starting points for your experiments, with the understanding that optimization for the specific this compound substrate is likely necessary.

Section 1: General FAQs and Troubleshooting

This section addresses overarching issues related to the handling and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How soluble is this compound in common organic solvents? A1: this compound, also known as its tautomer 4(1H)-cinnolinone, generally exhibits poor solubility in non-polar solvents like hexanes and benzene.[3] It is sparingly soluble in cold water but dissolves more readily in hot water and polar organic solvents such as ethanol, methanol, DMF, and DMSO.[3][4] For reactions, DMF and DMSO are often used, but their high boiling points can complicate product isolation.

Q2: What is the stability of the this compound core under various reaction conditions? A2: The cinnoline ring system is generally stable. However, like other nitrogen-containing heterocycles, it can be susceptible to degradation under harsh acidic or strongly oxidizing conditions. The 4-hydroxyl group can also participate in side reactions, particularly in the presence of strong bases and electrophiles.

Q3: I am having trouble purifying my functionalized this compound derivative. What are some general strategies? A3: Purification can be challenging due to the polarity of the cinnoline core.

  • Column Chromatography: This is the most common method. Silica gel with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from solvents like ethanol, isopropanol, or acetonitrile can be effective.

  • Acid-Base Extraction: For derivatives with basic nitrogen atoms, an acid-base extraction can help remove neutral organic impurities. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. After washing the aqueous layer with an organic solvent to remove impurities, the aqueous layer can be basified to precipitate the purified product, which is then extracted with an organic solvent.

Section 2: N-Alkylation of this compound

Alkylation of the ring nitrogen (N1) is a common initial functionalization step. However, this reaction presents a regioselectivity challenge due to the presence of the 4-hydroxyl group, which can also be alkylated (O-alkylation).

Frequently Asked Questions (FAQs)

Q1: How can I favor N-alkylation over O-alkylation? A1: The regioselectivity of alkylating ambident nucleophiles like this compound is influenced by several factors. Generally, N-alkylation is favored under thermodynamic control, while O-alkylation can be favored under kinetic control. Using polar aprotic solvents like DMF or DMSO with bases such as K₂CO₃ or Cs₂CO₃ typically favors N-alkylation.[5][6] In contrast, "hard" alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while "soft" agents (e.g., benzyl bromide, methyl iodide) tend to favor N-alkylation.[7]

Q2: What is the best base to use for N-alkylation? A2: The choice of base is critical.

  • Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and often provide good selectivity for N-alkylation, especially in polar aprotic solvents.[5][6]

  • Strong bases (e.g., NaH): Sodium hydride can also be used and ensures complete deprotonation. However, it may decrease the selectivity between N- and O-alkylation depending on the solvent and counter-ion effects.

Q3: My alkylating agent is not very reactive. How can I drive the reaction to completion? A3: For less reactive alkylating agents (e.g., alkyl chlorides), you may need to use higher temperatures (80-100 °C), longer reaction times, or add a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction, converting the alkyl chloride/bromide in situ to the more reactive alkyl iodide.

Troubleshooting Guide: N-Alkylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low.1. Switch to a stronger base (e.g., NaH). 2. Use a more reactive alkylating agent (I > Br > Cl) or add catalytic NaI/KI. 3. Increase the reaction temperature incrementally (e.g., from RT to 60 °C, then to 80 °C).
Mixture of N- and O-Alkylated Products 1. Reaction conditions favor both pathways. 2. "Hard" alkylating agent used.1. Ensure a polar aprotic solvent (DMF, DMSO) is used. Try switching the base (e.g., from NaH to Cs₂CO₃). 2. Use a "softer" alkylating agent (e.g., switch from a sulfate to a bromide or iodide).
Formation of Dialkylated Product The mono-alkylated product is more nucleophilic than the starting material.Use a minimal excess of the alkylating agent (1.05-1.1 equivalents). Consider slow, dropwise addition of the alkylating agent to keep its concentration low.
Difficult Purification Product and starting material have similar polarities.Ensure the reaction goes to completion to consume all starting material. Optimize column chromatography with a shallow solvent gradient.
Experimental Protocol: N-Alkylation of this compound
  • To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).[5]

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water. The product may precipitate. If so, collect the solid by vacuum filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-50% ethyl acetate in hexanes).

Visualization: N-Alkylation Troubleshooting Workflow

Troubleshooting Low Yield in N-Alkylation start Low Yield or No Reaction check_sm Check TLC: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes increase_temp Increase Temperature (e.g., 60 -> 80 °C) sm_present->increase_temp workup_issue Product Lost During Workup/Purification? sm_gone->workup_issue stronger_base Use Stronger Base (e.g., K2CO3 -> NaH) increase_temp->stronger_base more_reactive_halide Use More Reactive Alkylating Agent (e.g., add NaI) stronger_base->more_reactive_halide optimize_workup Optimize Extraction pH & Purification workup_issue->optimize_workup Yes decomposition Product Decomposition? (Check TLC for new spots) workup_issue->decomposition No

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formation at the C4 position, the hydroxyl group of this compound must first be converted into a better leaving group, such as a chloride (using POCl₃) or a triflate (using Tf₂O or TfCl). The resulting 4-chlorocinnoline or 4-cinnolinyl triflate is an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for creating C-C bonds by coupling an organoboron compound with a halide or triflate.[8][9]

Q1: Which palladium catalyst and ligand should I choose? A1: The choice is crucial for success. For aryl chlorides, which are less reactive than bromides or iodides, catalysts with bulky, electron-rich phosphine ligands are generally required.[10]

  • Common Precatalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃.

  • Effective Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) or P(t-Bu)₃ are often effective for coupling with aryl chlorides.[11]

Q2: What is the role of the base, and which one is best? A2: The base activates the boronic acid, facilitating the crucial transmetalation step.[11]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cs₂CO₃ is more soluble and often more effective but also more expensive. A mixed solvent system like dioxane/water is frequently used to dissolve both the organic substrates and the inorganic base.[10][12]

  • Fluoride Sources: KF can be used, especially if the substrate has base-sensitive functional groups.[11]

Q3: My boronic acid seems to be decomposing during the reaction. How can I prevent this? A3: Protodeboronation (replacement of the boron group with hydrogen) is a common side reaction, especially at high temperatures or with prolonged reaction times.[13] To mitigate this, use freshly purchased or recrystallized boronic acid, ensure strictly inert conditions, and use the mildest possible temperature and shortest reaction time necessary for the coupling. Using a boronic ester (e.g., a pinacol ester) can also increase stability.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Protodeboronation of boronic acid.1. Use a different Pd source/ligand combination (e.g., a more electron-rich, bulky ligand). Ensure the reaction is thoroughly degassed. 2. Switch to a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃). Ensure sufficient water is present in the solvent mixture. 3. Use a slight excess (1.2-1.5 eq.) of fresh boronic acid. Use milder conditions if possible.
Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative homocoupling.Thoroughly degas all solvents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.
Recovery of Starting Material Oxidative addition is too slow (common for aryl chlorides).Increase temperature. Switch to a more active catalyst system designed for aryl chlorides (e.g., using a Buchwald ligand).

Based on typical conditions for related chloro-heterocycles.[10]

Arylboronic Acid Pd Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)Dioxane/H₂O908~90-98
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O8512~75-85
4-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane/H₂O10016~70-80
  • To a Schlenk flask, add 4-chlorocinnoline (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., Na₂CO₃, 2.0 eq.).[10]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a final substrate concentration of ~0.1 M.[10]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Ar-Ar') boronate Ar'B(OH)₃⁻ boronate->oa_complex Base (OH⁻) center

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][14]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate, a transformation that is fundamental in pharmaceutical chemistry.[15][16]

Q1: What is the best ligand for coupling with primary vs. secondary amines? A1: Ligand choice is critical and depends on the amine's steric bulk and nucleophilicity.

  • Primary Amines: Bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos are often highly effective.[16]

  • Secondary Amines: Ligands like XPhos or chelating ligands such as BINAP or DPPF can be very effective.[15][17]

Q2: My reaction is sensitive to the base. Which one should I use? A2: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[18] For substrates with base-sensitive groups (like esters), weaker bases such as K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or more active catalyst systems.

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Catalyst inhibition by the amine or product. 2. Base is not strong enough or has degraded. 3. Oxidative addition is slow.1. Screen different ligands; sometimes a more sterically hindered ligand can prevent catalyst inhibition. 2. Use fresh NaOt-Bu from a new bottle, and weigh it quickly in a glovebox if possible. 3. Increase temperature. Ensure the ligand is appropriate for aryl chlorides.
Side reaction: Hydrodehalogenation The aryl halide is reduced instead of coupled.This can happen if the transmetalation or reductive elimination steps are slow. Try a different ligand to accelerate these steps. Ensure the system is free of water, which can be a proton source.

Based on typical conditions for related chloro-heterocycles.[17][18]

Amine Pd Precatalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%)
AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene10012~80-95
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018~75-90
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF7016~85-95
tert-ButylamineG3-XPhos (2)-NaOt-Bu (1.5)Toluene10024~70-85
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to a dry Schlenk tube.[18]

  • Remove the tube from the glovebox, add 4-chlorocinnoline (1.0 eq.) and the amine (1.2 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (-HX) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²) amine HNR¹R² amine->oa_complex Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[19][20]

Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes. It typically uses a dual catalyst system of palladium and copper(I).[21][22]

Q1: Is the copper co-catalyst always necessary? A1: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst to form a copper acetylide intermediate, copper-free versions have been developed.[23] Copper-free conditions can be advantageous for preventing the homocoupling of the alkyne (Glaser coupling) and for substrates that are sensitive to copper. However, copper-catalyzed reactions are often faster and occur under milder conditions.

Q2: What is the best base and solvent for this reaction? A2: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. The base serves to neutralize the HX byproduct and can also act as the solvent. For less volatile systems, solvents like THF or DMF are used in conjunction with the amine base.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / No Reaction 1. Palladium catalyst deactivation. 2. Copper(I) salt is oxidized or inactive.1. Ensure strictly anaerobic (oxygen-free) conditions. Use a fresh palladium source. 2. Use fresh CuI. Some protocols suggest adding the CuI just before the alkyne.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which promotes the copper-mediated homocoupling.1. Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas. 2. Consider switching to a copper-free protocol.
Recovery of Starting Halide Reaction conditions are too mild.Increase the reaction temperature. Ensure the palladium catalyst and ligand are suitable for the reactivity of your aryl halide.
  • To a Schlenk flask, add 4-chlorocinnoline (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous amine solvent (e.g., triethylamine) or a mixture of THF and an amine base (e.g., DIPEA, 3.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_oa L₂Pd(II)(Ar)(X) pd0->pd_oa Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR) pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd_oa alkyne H-C≡CR alkyne->cu_acetylide Base, CuX cu_x CuX

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.[24][25]

Section 4: C-H Functionalization

Direct C-H functionalization is an atom-economical strategy that avoids pre-functionalization of the substrate. However, controlling regioselectivity on the cinnoline core, which has multiple C-H bonds, is a significant challenge.[26][27]

Frequently Asked Questions (FAQs)

Q1: Which C-H bond on the cinnoline ring is most reactive? A1: The electronic properties of the cinnoline ring make certain positions more susceptible to activation. The positions ortho to the nitrogen atoms (C3 and C8) are often activated. The specific site of functionalization depends heavily on the catalyst, directing group, and reaction conditions. Without a directing group, mixtures of isomers are common.

Q2: How can I achieve regioselective C-H functionalization? A2: A directing group (DG) is typically required. For this compound, the N1-H or a group installed at N1 can act as a directing group to functionalize the C8 position via the formation of a stable 5-membered metallacycle intermediate.[28] Alternatively, a directing group could be installed at another position to target other C-H bonds.

Troubleshooting Guide: C-H Functionalization
Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity 1. Weak or no directing group effect. 2. Multiple C-H bonds have similar reactivity.1. Install a stronger, removable directing group on the N1 nitrogen (e.g., a picolinamide or pyrimidyl group).[29] 2. Screen different metal catalysts (Pd, Rh, Ru, Cu) and ligands, as they can have profound effects on site selectivity.[1]
Low Conversion 1. C-H bond is not sufficiently activated. 2. Catalyst is poisoned or deactivated.1. Use a more active catalyst system or higher reaction temperatures. 2. Ensure high purity of starting materials and solvents. Some functional groups can act as catalyst poisons.

Visualization: Regioselectivity in Cinnoline C-H Functionalization

Cinnoline_CH cluster_labels C-H Functionalization Sites cinnoline c3 C3: Electronically activated but can be sterically hindered. c8 C8: Accessible via N1-directing group (5-membered metallacycle). c567 C5, C6, C7: Challenging to functionalize selectively without a remote directing group.

Caption: Key C-H functionalization sites on the this compound scaffold and strategies for achieving regioselectivity.

References

Identification of byproducts in 4-Cinnolinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cinnolinol. The information is presented in a clear question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key steps?

The most prevalent laboratory synthesis of this compound is the Borsche-Herbert synthesis. This method involves two primary steps:

  • Diazotization: 2-aminoacetophenone is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (like hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C), to form a diazonium salt intermediate.

  • Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular cyclization to yield this compound. This cyclization is often facilitated by warming the reaction mixture after the diazotization is complete.

Q2: I am observing a lower than expected yield of this compound. What are the potential causes?

Low yields in the Borsche-Herbert synthesis can be attributed to several factors:

  • Incomplete Diazotization: The reaction of the primary aromatic amine with nitrous acid is sensitive to temperature and pH. If the temperature is too high, the diazonium salt can decompose prematurely. An incorrect acid concentration can also hinder the formation of the diazonium salt.

  • Side Reactions of the Diazonium Intermediate: The diazonium salt is a reactive intermediate and can undergo side reactions, most notably hydrolysis, which leads to the formation of byproducts instead of the desired cyclized product.

  • Suboptimal Cyclization Conditions: The efficiency of the intramolecular cyclization step is dependent on factors such as temperature and reaction time. Insufficient heating or a reaction time that is too short may result in an incomplete reaction.

  • Product Loss During Workup: this compound has moderate solubility, and significant amounts can be lost during extraction and purification steps if the procedures are not optimized.

Q3: My reaction mixture has a dark, tarry consistency. What is the cause and how can I prevent it?

The formation of tar or resinous material is a common issue in diazotization reactions, a phenomenon often referred to as "resinification". This can be caused by:

  • Decomposition of the Diazonium Salt: At elevated temperatures, diazonium salts can decompose to form highly reactive radical species. These radicals can then polymerize with other molecules in the reaction mixture, leading to the formation of insoluble, tarry substances.

  • Presence of Impurities: Impurities in the starting 2-aminoacetophenone can also contribute to the formation of polymeric byproducts under the acidic reaction conditions.

To minimize tar formation, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step and to use purified starting materials.

Q4: What are the most likely byproducts in the synthesis of this compound, and how can they be identified?

The primary byproduct of concern in the Borsche-Herbert synthesis of this compound is 2-hydroxyacetophenone . This is formed through the hydrolysis of the diazonium salt intermediate, where the diazonium group is replaced by a hydroxyl group. Other potential byproducts can arise from incomplete reactions or the aforementioned resinification.

Identification of these byproducts is typically achieved using a combination of chromatographic and spectroscopic techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and identify the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of the product purity and can be used to quantify the amount of this compound and its byproducts.

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), this technique can be used to determine the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a sufficient excess of mineral acid.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization process. Avoid exposing the diazonium salt solution to light.
Formation of 2-hydroxyacetophenone byproduct.Use a higher concentration of a non-nucleophilic acid (e.g., sulfuric acid) to suppress the hydrolysis of the diazonium salt.
Formation of Tarry Byproducts High reaction temperature.Strictly control the temperature during diazotization. Add the sodium nitrite solution slowly to prevent localized heating.
Impure starting materials.Purify the 2-aminoacetophenone by recrystallization or distillation before use.
Difficulty in Product Isolation Product is partially soluble in the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
Co-precipitation of impurities.Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocols

Synthesis of this compound via Borsche-Herbert Synthesis (Adapted Protocol)

Disclaimer: This is a representative protocol adapted from general procedures for the Borsche-Herbert synthesis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from an appropriate solvent.

Analytical Method for Byproduct Identification by HPLC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm and 280 nm, coupled with a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS Parameters: Scan range of m/z 100-500.

Data Presentation

Table 1: Expected HPLC Retention Times and Mass-to-Charge Ratios

Compound Expected Retention Time (min) [M+H]⁺ (m/z)
2-aminoacetophenone (Starting Material)~3.5136.08
2-hydroxyacetophenone (Byproduct)~4.2137.06
This compound (Product)~5.8147.06

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Visualizations

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproduct 2-aminoacetophenone 2-aminoacetophenone Diazonium Salt Diazonium Salt 2-aminoacetophenone->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Intramolecular Cyclization (Heat) 2-hydroxyacetophenone 2-hydroxyacetophenone Diazonium Salt->2-hydroxyacetophenone Hydrolysis (H₂O)

Caption: Reaction pathway for the Borsche-Herbert synthesis of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution Low Yield or Impure Product Low Yield or Impure Product TLC Analysis TLC Analysis Low Yield or Impure Product->TLC Analysis HPLC-MS Analysis HPLC-MS Analysis TLC Analysis->HPLC-MS Analysis Incomplete Reaction Incomplete Reaction HPLC-MS Analysis->Incomplete Reaction Byproduct Formation Byproduct Formation HPLC-MS Analysis->Byproduct Formation Tar Formation Tar Formation HPLC-MS Analysis->Tar Formation Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Modify Acid/Solvent Modify Acid/Solvent Byproduct Formation->Modify Acid/Solvent Improve Temp Control Improve Temp Control Tar Formation->Improve Temp Control Purify Starting Material Purify Starting Material Tar Formation->Purify Starting Material

Stability of 4-Cinnolinol in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cinnolinol. The information provided addresses common issues encountered during experimental procedures related to the stability of this compound in various pH solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a significant decrease in concentration at neutral pH. What could be the cause?

A1: While many compounds are most stable at neutral pH, this compound can be susceptible to oxidative degradation, which can occur at neutral or slightly basic pH.[1] Ensure your solutions are prepared with degassed solvents and consider purging the headspace of your vials with an inert gas like nitrogen or argon. The presence of dissolved oxygen can contribute to degradation.[2]

Q2: I observed a color change in my this compound solution when I adjusted the pH to the alkaline range. Is this expected?

A2: Yes, a color change in the alkaline range is likely due to the tautomeric equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms of the molecule. This equilibrium can be influenced by pH, leading to a shift in the chromophore and a resulting color change. This does not necessarily indicate degradation, but it is important to confirm the compound's integrity using an appropriate analytical method like HPLC-UV.

Q3: I'm seeing multiple peaks in my chromatogram after incubating this compound in an acidic solution. What are these?

A3: The appearance of multiple peaks suggests that this compound is degrading into other products under acidic conditions. Acid-catalyzed hydrolysis is a common degradation pathway for nitrogen-containing heterocyclic compounds.[1] It is recommended to use a stability-indicating method, such as HPLC with mass spectrometry (MS) detection, to identify and characterize these degradation products.[3]

Q4: Can I heat my this compound solution to increase its solubility?

A4: Caution should be exercised when heating solutions of this compound, as it may be susceptible to thermal degradation. It is advisable to first determine the thermal stability of the compound by conducting a forced degradation study at elevated temperatures.[4] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of this compound in Solution
  • Symptom: A solid precipitate forms in the this compound solution upon pH adjustment or over time.

  • Possible Cause: The solubility of this compound is likely pH-dependent. The protonated or deprotonated form of the molecule may be less soluble in the buffer system being used.

  • Troubleshooting Steps:

    • Determine the pKa of this compound. The pKa of cinnoline is reported to be 2.64.[5] The 4-hydroxy group will also have a pKa.

    • Measure the solubility of this compound across a range of pH values to identify the pH of minimum and maximum solubility.

    • If working near the pH of minimum solubility, consider using a co-solvent or a different buffer system to enhance solubility.

Issue 2: Poor Recovery of this compound from the Formulation
  • Symptom: The quantified amount of this compound is consistently lower than the expected concentration.

  • Possible Cause: this compound may be adsorbing to the surfaces of your storage containers (e.g., glass or plastic vials).

  • Troubleshooting Steps:

    • Perform a recovery study by preparing a solution of known concentration, transferring it to the storage container, and then immediately analyzing the concentration.

    • If adsorption is suspected, consider using silanized glass vials or different types of plastic containers (e.g., polypropylene vs. polycarbonate).

    • Rinsing the container with the mobile phase and injecting the rinse can help quantify the adsorbed amount.

Quantitative Data Summary

The following table summarizes the hypothetical stability data for this compound in different pH solutions when stored at 40°C.

pHBuffer SystemTime (hours)% DegradationAppearance
2.00.1 N HCl2415.2%Clear, colorless
2.00.1 N HCl7235.8%Clear, slight yellow tint
4.5Acetate Buffer242.1%Clear, colorless
4.5Acetate Buffer725.5%Clear, colorless
7.0Phosphate Buffer248.9%Clear, colorless
7.0Phosphate Buffer7222.1%Clear, colorless
9.0Borate Buffer2425.6%Clear, yellow
9.0Borate Buffer7258.3%Clear, deep yellow

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate, acetate, and borate buffers

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in an oven at 80°C for 48 hours. Also, incubate a solution of 100 µg/mL in high-purity water at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 100 µg/mL to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Cinnolinol This compound Protonated Protonated Intermediate Cinnolinol->Protonated H+ Hydrolysis Hydrolysis Product (e.g., Ring Opening) Protonated->Hydrolysis H2O Cinnolinol_base This compound Enolate Enolate/Phenoxide Cinnolinol_base->Enolate OH- Oxidation Oxidative Degradation Products Enolate->Oxidation O2

Caption: Proposed degradation pathways for this compound under acidic and basic conditions.

experimental_workflow start Start: Stability Study prep_stock Prepare this compound Stock Solution start->prep_stock prep_stress Prepare Samples under Different pH Buffers prep_stock->prep_stress incubate Incubate at Controlled Temperature prep_stress->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw analyze Analyze by Stability- Indicating HPLC Method withdraw->analyze data Calculate % Degradation and Identify Products analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for pH stability testing of this compound.

troubleshooting_guide start Unexpected Result in Stability Study precipitate Precipitation Observed? start->precipitate color_change Color Change? precipitate->color_change No solubility_check Check pH-dependent solubility profile. precipitate->solubility_check Yes low_recovery Low Recovery? color_change->low_recovery No tautomerism Likely keto-enol tautomerism. Confirm with spectroscopy. color_change->tautomerism Yes adsorption Perform container adsorption study. low_recovery->adsorption Yes end Issue Resolved low_recovery->end No solubility_check->end tautomerism->end adsorption->end

Caption: Troubleshooting decision tree for common this compound stability issues.

References

Technical Support Center: Cinnoline Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cinnoline derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for purifying cinnoline derivatives?

A1: The most common stationary phase for the column chromatography of cinnoline derivatives is silica gel.[1][2] Alumina can also be used, and its properties (acidic, neutral, or basic) can be chosen to suit the specific cinnoline compound.[1] For reversed-phase chromatography, C18-functionalized silica is a popular choice.[3]

Q2: How do I select an appropriate mobile phase for purifying my cinnoline derivative on a silica gel column?

A2: A good starting point for mobile phase selection is to use Thin Layer Chromatography (TLC) to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target cinnoline.[4] Common solvent systems for N-heterocyclic compounds like cinnolines include mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol). For basic cinnoline derivatives that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (1-2%) to the mobile phase can improve peak shape and elution.[5]

Q3: My cinnoline derivative is showing significant peak tailing during HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like many cinnoline derivatives is often caused by secondary interactions between the basic nitrogen atoms of the analyte and acidic silanol groups on the silica-based stationary phase.[5][6] Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: For reversed-phase HPLC, working at a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid in the mobile phase) can protonate the basic sites on the cinnoline, which can improve peak shape.[3][7]

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[5]

  • Alternative Stationary Phases: Consider using a stationary phase with reduced silanol activity, such as an end-capped C18 column or a column with a positively charged surface.[8][9] Hybrid inorganic/organic stationary phases also offer improved stability and performance at a wider pH range.[10]

Q4: Can I reuse my silica gel or C18 column for purifying different cinnoline derivatives?

A4: While it is possible to clean and regenerate chromatography columns, it is generally recommended to dedicate a column to a specific compound or a series of closely related derivatives to avoid cross-contamination.[11] If you must reuse a column, ensure it is thoroughly flushed with a strong solvent (e.g., isopropanol, methylene chloride) to remove all previously retained compounds.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound does not elute from the silica gel column. 1. The mobile phase is not polar enough. 2. The cinnoline derivative is strongly interacting with the acidic silica gel. 3. The compound has decomposed on the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol in your hexane or dichloromethane mixture). 2. Add 1-2% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[5] 3. Perform a small-scale stability test on a TLC plate to see if the compound degrades on silica. If it does, consider using a less acidic stationary phase like neutral alumina or a reversed-phase column.
Poor separation of the cinnoline from impurities. 1. The mobile phase polarity is too high, causing all compounds to elute quickly. 2. The chosen solvent system has poor selectivity for the components of the mixture. 3. The column is overloaded with the sample.1. Decrease the polarity of the mobile phase. 2. Experiment with different solvent combinations in your mobile phase using TLC to optimize selectivity. 3. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to sample weight.
The compound elutes with a streaked or broad band. 1. The sample was not loaded onto the column in a narrow band. 2. The column was not packed properly, leading to channeling. 3. The compound has limited solubility in the mobile phase.1. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column. Dry loading the sample onto a small amount of silica gel can also improve band sharpness. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Try a different mobile phase in which your compound is more soluble, or consider dry loading.
Irreproducible retention times in HPLC. 1. Fluctuations in mobile phase composition or flow rate. 2. Changes in column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Verify the pump is delivering a consistent flow rate. 2. Use a column oven to maintain a constant temperature. 3. Check the column's performance with a standard compound. If performance has declined, it may need to be cleaned or replaced.

Experimental Protocols

Protocol 1: Flash Chromatography of Substituted Cinnolines on Silica Gel

This protocol is a general guideline for the purification of moderately polar, substituted cinnoline derivatives.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude cinnoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1).

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the target compound (e.g., increasing the proportion of ethyl acetate). A mobile phase of Hexane/Ethyl Acetate 4:1 has been reported for the purification of some cinnoline derivatives.[12]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified cinnoline derivative.

Protocol 2: Purification of Nitro- and Amino-benzo[c]cinnolines

This protocol is adapted from a reported method for the purification of specific benzo[c]cinnoline derivatives.[13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Prepare the column as described in Protocol 1, using a slurry of silica gel in the mobile phase.

  • Sample Loading: Load the crude product dissolved in a minimal amount of the mobile phase.

  • Elution:

    • Use a mobile phase of Chloroform/Isopropanol (50/1) for the elution.

    • Maintain isocratic elution (constant mobile phase composition) throughout the separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the pure product and remove the solvent by evaporation.

Quantitative Data

The following tables summarize representative quantitative data for the purification of cinnoline and related quinoline derivatives.

Table 1: HPLC Analysis of Cinnoline and Quinoline Derivatives

CompoundColumnMobile PhaseRetention Time (min)
4-Methyl-cinnolineNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot specified, but a method is available.[7]
Quinoline-3-carboxylic acidNewcrom R1 (Reverse Phase)Acetonitrile, Water, and Phosphoric AcidNot specified, but a method is available.[14]
2-(1-Adamantyl)quinoline-4-carboxylic acidC18, 4.6 x 150 mm, 5 µmGradient of 0.1% TFA in Water and 0.1% TFA in Acetonitrile~8.5

Table 2: Preparative HPLC Performance for a Quinoline Derivative

ParameterValue
Compound 2-(1-Adamantyl)quinoline-4-carboxylic acid
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile
Purity Achieved > 99%
Recovery > 90%

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Packing) load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->collect Mixed/Impure combine Combine Pure Fractions analyze->combine Pure isolate Isolate Product (Solvent Evaporation) combine->isolate

Caption: A typical experimental workflow for the purification of cinnolines by column chromatography.

troubleshooting_workflow cluster_separation Separation Issues cluster_elution_problems Elution Problems start Problem Encountered poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution overload Overloaded Column? poor_sep->overload wrong_solvent Incorrect Mobile Phase? poor_sep->wrong_solvent overload->wrong_solvent No reduce_load Reduce Sample Load overload->reduce_load Yes optimize_solvent Optimize Mobile Phase via TLC wrong_solvent->optimize_solvent Yes strong_interaction Strong Interaction with Stationary Phase? no_elution->strong_interaction low_polarity Mobile Phase Too Non-Polar? no_elution->low_polarity strong_interaction->low_polarity No add_modifier Add Mobile Phase Modifier (e.g., TEA) strong_interaction->add_modifier Yes increase_polarity Increase Mobile Phase Polarity low_polarity->increase_polarity Yes

Caption: A troubleshooting decision tree for common issues in cinnoline purification.

References

Preventing degradation of 4-Cinnolinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of 4-Cinnolinol during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. Exposure to light, moisture, and elevated temperatures can accelerate its degradation.[1][2] The ideal storage temperature is between 2°C and 8°C.[3] For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent oxidation.[4]

Q2: What are the primary degradation pathways for this compound?

A2: As a nitrogen-containing heterocyclic compound, this compound is susceptible to three primary degradation pathways:

  • Oxidation: Reaction with atmospheric oxygen, which can be catalyzed by light and temperature. This often involves the loss of electrons from the molecule.[5]

  • Hydrolysis: The cleavage of chemical bonds by water. This is particularly relevant if the compound is stored in a humid environment or in solution.[5]

  • Photolysis: Degradation caused by exposure to light, especially UV radiation, which can break chemical bonds within the molecule.[5]

Q3: How should I prepare stock solutions of this compound for optimal stability?

A3: When preparing stock solutions, it is crucial to use a high-purity, anhydrous solvent. For many heterocyclic compounds, dimethyl sulfoxide (DMSO) is a common choice. To minimize degradation, prepare fresh solutions for each experiment whenever possible. If long-term storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] These aliquots should be stored at -20°C or ideally at -80°C.[4]

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is limited, as a general precaution for heterocyclic compounds, it should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound activity or inconsistent experimental results. Degradation of this compound stock solution due to improper storage or handling.- Prepare fresh stock solutions before each experiment.- If using a stored stock solution, verify its integrity via analytical methods like HPLC.- Ensure stock solutions are aliquoted and stored at or below -20°C to avoid freeze-thaw cycles.[4]
Discoloration of solid this compound (e.g., yellowing). Oxidation and/or photolytic degradation.- Store the solid compound in a tightly sealed, amber glass vial to protect from light and air.[5]- Store in a desiccator to minimize moisture exposure.- For long-term storage, blanket the vial with an inert gas like nitrogen or argon.
Precipitate formation in a stored stock solution. The compound may have low solubility in the chosen solvent at low temperatures, or the solvent may have absorbed water, causing the compound to precipitate.- Before use, bring the aliquot to room temperature and vortex thoroughly to ensure complete dissolution.- Use anhydrous solvents for preparing stock solutions.- If precipitation persists, consider preparing a fresh solution.

Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 2°C - 8°C (Refrigerated)To slow down the rate of chemical degradation.[3]
Light Exposure Store in darkness (use amber or opaque containers)To prevent photodegradation.[2][5]
Atmosphere Store under an inert gas (e.g., nitrogen, argon)To prevent oxidation by minimizing exposure to oxygen.[4]
Humidity Low humidity environment (use of desiccants recommended)To prevent hydrolysis.[2]

Experimental Protocols

Forced Degradation Study Protocol for this compound

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This information is critical for developing stability-indicating analytical methods.[7][8]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[6]

    • Thermal Degradation (Solid): Expose the solid this compound to 60°C in an oven for 48 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • After the specified time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.[7]

    • Characterize the degradation products using LC-MS to determine their mass and propose their structures.[7]

Note: The extent of degradation should ideally be between 5-20%.[10][11] If degradation is too extensive or not observed, the stress conditions (temperature, time, reagent concentration) should be adjusted accordingly.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Cinnolinol This compound HydrolysisProduct Hydrolytic Degradation Products Cinnolinol->HydrolysisProduct H₂O OxidationProduct Oxidative Degradation Products Cinnolinol->OxidationProduct O₂ PhotolysisProduct Photolytic Degradation Products Cinnolinol->PhotolysisProduct Light (UV)

Caption: Primary degradation pathways for this compound.

ForcedDegradationWorkflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw and Neutralize Samples stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze characterize Characterize Degradation Products by LC-MS analyze->characterize end Identify Degradation Pathways and Products characterize->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of 4-Cinnolinol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Cinnolinol (also known as 4-hydroxycinnoline) for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from laboratory to preclinical quantities often presents challenges related to reaction kinetics, heat and mass transfer, and product isolation. A drop in yield is a common issue when moving to a larger scale. Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side reactions and impurities. Furthermore, inadequate heat removal can cause thermal runaway, leading to the degradation of both reactants and products.[1]

Q2: Which synthetic routes are most suitable for the large-scale production of this compound?

While various methods exist for the synthesis of cinnoline derivatives, for large-scale production, routes that avoid hazardous reagents, costly catalysts, and complex purification steps are preferable. Classical methods like the Richter cinnoline synthesis can be effective.[2] Modern methods using visible-light assistance or metal-free catalysis may also be scalable and offer environmental benefits.[3] The choice of a specific route should be guided by a thorough process safety assessment and economic evaluation.

Q3: How can I improve the yield and purity of this compound during scale-up?

To improve yield and purity during scale-up, consider the following:

  • Optimize Reaction Conditions: Re-optimization of parameters such as temperature, reaction time, and reactant stoichiometry at the target scale is crucial.

  • Controlled Reagent Addition: Instead of adding reagents all at once, a controlled addition using a pump can help manage reaction exotherms and maintain consistent concentrations.[1]

  • Improved Agitation: Switching from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller can ensure better mixing in larger reactors.[1]

  • Efficient Heat Transfer: Utilize a jacketed reactor with a suitable heat transfer fluid to maintain optimal temperature control.[1]

  • Purification Strategy: Column chromatography may be suitable for smaller scales, but for larger quantities, crystallization is often a more practical purification method. A thorough solvent screening is recommended to identify a system that provides good recovery and purity.

Q4: What are the potential biological activities of this compound for preclinical studies?

While specific preclinical data for this compound is limited in the reviewed literature, its structural analogs, 4-hydroxyquinolines, exhibit a broad range of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] The 4-hydroxyquinoline core is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[1][3] Therefore, preclinical studies of this compound could explore its potential in these therapeutic areas.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Significant drop in yield upon scale-up. Inefficient heat and mass transfer leading to side reactions.- Improve agitation with an overhead stirrer. - Control the rate of reagent addition. - Ensure efficient cooling with a jacketed reactor.[1]
Incomplete reaction. Insufficient reaction time or temperature at a larger scale.- Monitor the reaction progress using TLC or LC-MS. - Gradually increase the reaction time or temperature, while monitoring for impurity formation.
Product degradation. Excessive reaction temperature or prolonged reaction time.- Perform a temperature stability study of the product. - Optimize the reaction to be completed in a shorter time frame.
Problem 2: Impurity Formation
Symptom Possible Cause Suggested Solution
New or increased levels of impurities in the scaled-up batch. "Hot spots" or localized high concentrations of reactants.- Improve mixing and control the rate of reagent addition.[1]
Formation of polymeric material. Harsh reaction conditions (e.g., strong acids or high temperatures).- Explore milder reaction conditions. - Use a protecting group strategy if reactive functional groups are present.
Oxidative degradation of the product. Exposure to air, especially at elevated temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Product Isolation and Purification Difficulties
Symptom Possible Cause Suggested Solution
Difficulty in filtering the product. Very fine particles or amorphous solid.- Optimize the crystallization conditions (solvent, temperature profile) to obtain larger crystals. - Consider using a filter aid, but be mindful of potential contamination.
Inconsistent crystalline form (polymorphism). Different crystallization conditions between batches.- Standardize the crystallization protocol. - Use seeding with a crystal of the desired polymorph to ensure consistency.[1]
Product oiling out during crystallization. The presence of impurities or a suboptimal solvent system.- Purify the crude material before crystallization. - Conduct a thorough solvent screening to find a suitable crystallization solvent.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound via Richter-type Cyclization (Lab Scale)

This protocol is a generalized representation based on the Richter cinnoline synthesis and should be optimized for specific substrates and scales.

  • Diazotization:

    • Dissolve the starting ortho-substituted aniline derivative in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.

  • Cyclization:

    • To the cold diazonium salt solution, add a solution of a suitable cyclization precursor (e.g., a compound with an activated methylene group).

    • Slowly warm the reaction mixture to room temperature and then heat to reflux. The optimal temperature and time will depend on the specific reactants.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Potential Signaling Pathway of this compound (Inferred from Analogs)

Disclaimer: The following signaling pathway is based on the known biological activities of structurally related 4-hydroxyquinoline analogs, which have been shown to inhibit receptor tyrosine kinases like VEGFR-2.[1] There is currently no direct evidence in the searched literature to confirm that this compound specifically targets this pathway. This information is provided for illustrative purposes to guide potential preclinical investigations.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors to support their growth. Inhibition of this pathway is a key strategy in cancer therapy.

VEGFR2_Signaling_Pathway Potential Target Pathway for this compound (Inferred from Analogs) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Cinnolinol This compound (Potential Inhibitor) Cinnolinol->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Endothelial Cell Proliferation & Migration MAPK_pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inferred VEGFR-2 signaling pathway potentially inhibited by this compound.

Experimental Workflow for Scaling Up Synthesis

The following diagram illustrates a logical workflow for scaling up the synthesis of this compound for preclinical studies.

Scaling_Up_Workflow Workflow for Scaling Up this compound Synthesis Route_Scouting Route Scouting & Selection Lab_Scale Lab-Scale Synthesis (mg to g) Route_Scouting->Lab_Scale Process_Optimization Process Optimization (Key Parameters) Lab_Scale->Process_Optimization Pilot_Scale Pilot Scale-Up (g to kg) Process_Optimization->Pilot_Scale Impurity_Profiling Impurity Profiling Pilot_Scale->Impurity_Profiling Analytical_Development Analytical Method Development & Validation Pilot_Scale->Analytical_Development Preclinical_Batch Preclinical Batch Manufacturing (kg) Pilot_Scale->Preclinical_Batch Impurity_Profiling->Preclinical_Batch QC_QA Quality Control & Quality Assurance Analytical_Development->QC_QA Preclinical_Batch->QC_QA Documentation Documentation (Batch Records, CoA) QC_QA->Documentation

Caption: A typical workflow for the process development and scaling up of a chemical synthesis.

References

Validation & Comparative

Validating the Mechanism of Action of 4-Cinnolinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its advancement as a potential therapeutic. This guide provides a comparative analysis to facilitate the validation of the mechanism of action of 4-Cinnolinol, a heterocyclic compound belonging to the cinnoline family.

While the broad biological activities of cinnoline derivatives, including antibacterial, anti-inflammatory, and anticancer effects, are acknowledged, the specific molecular targets and signaling pathways of this compound are not yet fully elucidated in publicly available research. Some studies on related cinnoline compounds suggest potential interactions with DNA gyrase or benzodiazepine receptors. This guide, therefore, presents a generalized workflow and comparative data framework that can be adapted as more specific information about this compound's mechanism emerges.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the validation process, we will proceed with a hypothetical mechanism where this compound acts as an inhibitor of a key kinase in a cancer-related signaling pathway. The following diagrams, generated using the DOT language, outline this hypothetical pathway and a typical experimental workflow for its validation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Ligand Binding kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene cinnolinol This compound cinnolinol->kinase2 Inhibition response Cellular Response (e.g., Apoptosis) gene->response

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of Kinase B.

start Hypothesis: This compound inhibits Kinase B step1 In Vitro Kinase Assay start->step1 step2 Cell-Based Assays (Western Blot for p-Kinase B) step1->step2 Confirm cellular activity step3 Target Engagement Assay (e.g., CETSA) step2->step3 Confirm target binding step4 Phenotypic Assays (Apoptosis, Proliferation) step3->step4 Link to cellular effect step5 In Vivo Studies (Xenograft Model) step4->step5 Evaluate in vivo efficacy end Mechanism Validated step5->end

Caption: Experimental workflow for validating the mechanism of action of this compound.

Comparative Performance Data

To objectively assess the efficacy of this compound, its performance should be compared against known inhibitors of the same hypothetical target, "Kinase B." The following table summarizes key quantitative data that should be generated.

CompoundTargetIC50 (nM) (In Vitro Kinase Assay)EC50 (µM) (Cell-Based Assay)Cellular Target Engagement (CETSA Shift, °C)In Vivo Tumor Growth Inhibition (%)
This compound Kinase B[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Competitor AKinase B150.54.265
Competitor BKinase B501.23.150

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are outlines for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the purified target kinase.

Methodology:

  • Recombinant purified Kinase B is incubated with a specific peptide substrate and ATP in a kinase buffer.

  • A serial dilution of this compound (and control compounds) is added to the reaction mixture.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or radioisotope labeling (³²P-ATP).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phosphorylated Kinase B

Objective: To assess the inhibition of Kinase B activity within a cellular context by measuring the phosphorylation status of its downstream target.

Methodology:

  • Cancer cells expressing Kinase B are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Kinase B and total Kinase B.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Band intensities are quantified, and the ratio of phosphorylated to total Kinase B is determined.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Kinase B in intact cells.

Methodology:

  • Intact cells are treated with this compound or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • Cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the aggregated, denatured protein by centrifugation.

  • The amount of soluble Kinase B at each temperature is quantified by Western blot or another suitable protein detection method.

  • The binding of this compound to Kinase B is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

By following this structured approach of hypothesis-driven experimentation, quantitative data analysis, and comparison with established alternatives, researchers can rigorously validate the mechanism of action of this compound and build a strong foundation for its further development.

A Tale of Two Scaffolds: 4-Cinnolinol and Quinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors for targeted cancer therapy, medicinal chemists continuously explore diverse heterocyclic scaffolds. Among these, quinoline derivatives have established a significant legacy, with numerous approved drugs and clinical candidates. However, the structurally related cinnoline scaffold, particularly 4-cinnolinol, is emerging as a promising alternative. This guide provides an objective comparison of this compound and quinoline derivatives as kinase inhibitors, supported by experimental data, to aid researchers in navigating the chemical space of these important pharmacophores.

At a Glance: Performance Comparison

The following tables summarize the kinase inhibitory activities of representative this compound and quinoline derivatives against key cancer-related kinases. This data, extracted from published literature, offers a quantitative basis for comparison.

Table 1: Inhibition of c-Met Kinase

ScaffoldCompound/Derivativec-Met IC50 (nM)Reference
Quinoline4-(2-fluorophenoxy)quinoline with 4-oxo-1,4-dihydrocinnoline-3-carboxamide0.59[1]
Quinoline6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline1.04[1]
QuinolineCabozantinib40[2]

Table 2: Inhibition of PI3K Kinase

ScaffoldCompound/DerivativePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
CinnolineDerivative 251.210.32.84.5[3]
QuinolineOmipalisib (GSK2126458)0.0190.0580.0240.13[2]
Quinoline4-aminoquinazoline derivative 6b13.6---[4]

Table 3: Inhibition of EGFR Kinase

ScaffoldCompound/DerivativeEGFR IC50 (nM)Reference
Quinoline4-anilinoquinoline-3-carbonitrile 447.5[2]
QuinolineGefitinib2-37[2]
QuinolineErlotinib2[2]

Table 4: Inhibition of VEGFR-2 Kinase

ScaffoldCompound/DerivativeVEGFR-2 IC50 (nM)Reference
QuinolineQuinolin-4(1H)-one derivative Q2-[5][6]
QuinolineQuinazoline derivative SQ214[7][8]

Structural and Mechanistic Insights

Both this compound and quinoline scaffolds serve as versatile templates for designing ATP-competitive kinase inhibitors. Their planar bicyclic systems can effectively occupy the adenine binding region of the ATP pocket, while substituents at various positions can be tailored to interact with specific residues in the hinge region, the solvent-front, and the back pocket of the kinase domain.

A noteworthy example of a hybrid approach is the development of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety, which have demonstrated potent c-Met inhibition.[1] This suggests that combining structural features from both scaffolds can lead to highly effective inhibitors.

Signaling Pathways and Inhibition

The kinases targeted by these inhibitors are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the points of intervention for these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound or Quinoline Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Inhibitor Quinoline Derivative Inhibitor->RTK Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Mixing Mix Kinase, Substrate, and Compound Compound_Prep->Mixing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Mixing Initiation Add ATP to Initiate Reaction Mixing->Initiation Incubation Incubate Initiation->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Read Plate Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

References

Navigating the Structure-Activity Landscape of 4-Cinnolinol Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The cinnoline scaffold, a bicyclic heteroaromatic ring system, is a recognized pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 4-cinnolinol (4-hydroxycinnoline) analogs have emerged as a promising area of research, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data from recent studies.

Due to the focused nature of publicly available research, this guide will concentrate on a series of cinnoline derivatives identified as potent Phosphoinositide 3-kinase (PI3K) inhibitors. For a broader comparative context, we will also examine data from the structurally analogous 4-hydroxyquinoline scaffold, which has been more extensively studied for its anticancer activities. This dual approach offers valuable insights for researchers engaged in the rational design and development of novel therapeutics based on the cinnolinol core.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the cinnoline ring. The following tables summarize the in vitro inhibitory activities of selected cinnoline and 4-hydroxyquinoline derivatives against various biological targets.

Table 1: In Vitro PI3K Inhibitory Activity of Cinnoline Derivatives

A recent study highlighted a series of cinnoline derivatives as potent PI3K inhibitors, playing a crucial role in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1]

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
25 151121436

Data extracted from a study on cinnoline derivatives as PI3K inhibitors.[1] The full study contains a wider range of analogs.

Table 2: In Vitro Antiproliferative Activity of Cinnoline Derivative 25

The most promising compound from the PI3K inhibitor series was further evaluated for its antiproliferative activity against human tumor cell lines.[1]

Compound IDHCT116 (Colon) IC₅₀ (µM)U87MG (Glioblastoma) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
25 0.2642.041.14
Table 3: Comparative in Vitro Anticancer Activity of 4-Hydroxyquinoline Analogs

As a structurally related scaffold, 4-hydroxyquinoline derivatives have been extensively investigated as anticancer agents. The following data for selected analogs provides a benchmark for the cytotoxic potential of this class of compounds against various cancer cell lines.[2]

Compound IDHCT116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3g 28.533.4--

Data extracted from a study on modified 4-hydroxyquinolone analogues.[2] The study provides data for a broader range of compounds.

Key Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Inhibitors of PI3K, such as the cinnoline derivatives presented, can block the downstream effects of this pathway, leading to apoptosis and reduced tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates Cinnolinol_Analog This compound Analog (e.g., Compound 25) Cinnolinol_Analog->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Activates Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Promotes

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays cited in the evaluation of this compound and related analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • Test compounds (this compound analogs)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A final DMSO concentration of ≤1% is recommended.

  • Enzyme Preparation: Dilute the stock solution of the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.

  • Reaction Setup: Add 1 µL of the diluted test compound or vehicle (for control) to the wells of a 384-well plate.

  • Add 2 µL of the diluted enzyme solution to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase. Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]

Materials:

  • Human cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate (24h, 37°C) Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate (48-72h, 37°C) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (3-4h, 37°C) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

References

In Vivo Validation of Cinnoline-Related Compounds as Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparative In Vivo Efficacy

The following table summarizes the in vivo antibacterial efficacy of cinnamaldehyde and the comparator antibiotics, ciprofloxacin and vancomycin, against Staphylococcus aureus and Escherichia coli.

Antibacterial AgentBacterial StrainAnimal ModelDosageObserved In Vivo Efficacy
Cinnamaldehyde Staphylococcus aureusGalleria mellonella (larvae)2.5–5.0 µ g/100 mg of larvaeIncreased survival rate of infected larvae to over 50% at day 4, compared to 0% in the vehicle-treated group.[1]
Escherichia coliMurine intestinal colonization model20 mg/kg and 40 mg/kgExhibited lower levels of colonization by E. coli in treated mice compared to the untreated group.[2]
Ciprofloxacin Staphylococcus aureusRabbit (infected fibrin clots)100 mg/kg/day (intravenous)Demonstrated early bactericidal activity against methicillin-sensitive S. aureus.[3]
Escherichia coliMurine granuloma pouch model40 mg/kg (intraperitoneal)Caused a rapid decline in the number of colony-forming units (CFU) of E. coli.[4]
Escherichia coliMurine ascending urinary tract infection model10 mg/kgResulted in almost complete eradication of bacteria in the urine.[5]
Vancomycin Staphylococcus aureus (MRSA)Rabbit40 mg/kg (subcutaneous)Showed good activity against MRSA in vivo, though with a non-significant decrease in lesion volume compared to untreated controls after 48 hours.[6]
Staphylococcus aureus (MRSA)Murine bacteremia modelNot specifiedDemonstrated efficacy in a VSEF infection model.[7]

Experimental Protocols

Murine Skin Infection Model for Antibacterial Efficacy Assessment

This protocol describes a common method for establishing a localized skin infection in mice to evaluate the efficacy of topical or systemic antibacterial agents.

1. Animal Model and Acclimatization:

  • Species: Female BALB/c mice, 6-8 weeks of age.

  • Housing: House 3-4 mice per cage with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Ethics: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Bacterial Culture Preparation:

  • Strain: Use a relevant bacterial strain, such as methicillin-resistant Staphylococcus aureus (MRSA). For visualization of infection progression, a bioluminescent strain (e.g., expressing luciferase) can be used.[8]

  • Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth (e.g., Tryptic Soy Broth).

  • Preparation: Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 2 x 10⁹ CFU/mL).[9]

3. Wound Creation and Infection:

  • Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Hair Removal: Shave the dorsal area of the mice.

  • Wound: Create a full-thickness excisional wound (e.g., 6 mm diameter) on the back of each mouse using a sterile biopsy punch.[9]

  • Inoculation: Inoculate each wound with the bacterial suspension (e.g., 10 µL, resulting in 2 x 10⁷ CFU per wound).[9]

  • Drying: Allow the inoculum to dry for 10-15 minutes on a warm pad.

  • Dressing: Cover the wound with a transparent, sterile dressing.

  • Establishment: Allow the infection to establish for 24 hours.

4. Treatment Administration:

  • Formulation: Prepare the test compound (e.g., cinnamaldehyde) and control antibiotics in a suitable vehicle for administration (e.g., topical cream, gel, or systemic injection).

  • Application: 24 hours post-infection, administer the treatment as planned. For topical application, remove the dressing, apply a standardized amount of the formulation, and re-cover the wound.[9]

5. Efficacy Assessment:

  • Monitoring: Visually monitor wound healing and signs of infection daily.

  • Bacterial Load: At predetermined time points, euthanize a subset of mice. Excise the wound tissue, homogenize it in sterile PBS, and perform serial dilutions for CFU plating to determine the bacterial load.

  • Bioluminescence Imaging: If using a bioluminescent strain, quantify the bacterial burden in real-time using an in vivo imaging system (IVIS).[8]

  • Histopathology: Collect tissue samples for histological analysis to assess inflammation and tissue damage.

6. Statistical Analysis:

  • Compare the bacterial loads and wound healing parameters between treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment animal_prep Animal Acclimatization (BALB/c Mice) anesthesia Anesthesia animal_prep->anesthesia bacterial_prep Bacterial Culture (e.g., MRSA) inoculation Bacterial Inoculation bacterial_prep->inoculation wound Wound Creation (Dorsal Excision) anesthesia->wound wound->inoculation treatment Administer Treatment (e.g., Cinnamaldehyde, Controls) inoculation->treatment monitoring Daily Monitoring treatment->monitoring bacterial_load Bacterial Load Quantification (CFU Plating) treatment->bacterial_load histology Histopathological Analysis treatment->histology

Experimental workflow for a murine skin infection model.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cinnamaldehyde Cinnamaldehyde membrane_disruption Disruption of Membrane Integrity cinnamaldehyde->membrane_disruption glycerophospholipid Modulation of Glycerophospholipid Biosynthesis cinnamaldehyde->glycerophospholipid permeability Increased Permeability membrane_disruption->permeability potential Decreased Membrane Potential membrane_disruption->potential phosphatidylglycerol Targeting Phosphatidylglycerol glycerophospholipid->phosphatidylglycerol phosphatidylethanolamine Targeting Phosphatidylethanolamine glycerophospholipid->phosphatidylethanolamine leakage Leakage of Cellular Contents permeability->leakage death Bacterial Cell Death leakage->death potential->death

Proposed antibacterial mechanism of cinnamaldehyde.

The in vivo data presented demonstrates that cinnamaldehyde is a promising natural antibacterial agent with efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. While direct comparisons of efficacy with standard antibiotics like ciprofloxacin and vancomycin are complex due to variations in experimental models and dosages, cinnamaldehyde consistently shows a significant antibacterial effect. Its mechanism of action, primarily targeting the bacterial cell membrane, presents a distinct advantage, potentially reducing the likelihood of cross-resistance with existing antibiotic classes.[10][11] Further in vivo studies using standardized models are warranted to fully elucidate the therapeutic potential of cinnamaldehyde and related cinnoline compounds for the development of new antibacterial therapies.

References

Bioisosteric Replacement of the Hydroxyl Group in 4-Cinnolinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool to enhance a molecule's biological activity, pharmacokinetic profile, and reduce toxicity. This guide provides an objective comparison of the bioisosteric replacement of the hydroxyl group in 4-cinnolinol, a privileged scaffold in medicinal chemistry, with a focus on its impact on antimicrobial activity. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of novel cinnoline-based therapeutic agents.

Performance Comparison of this compound and its Bioisosteres

Below is a summary of the antimicrobial activity of substituted 4-aminocinnoline-3-carboxamide derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of Substituted 4-Aminocinnoline-3-Carboxamide Derivatives (Minimum Inhibitory Concentration in µg/mL)

CompoundSubstituentE. coliS. aureusP. aeruginosaS. typhi
4a 2-Nitro>10050>100100
4b 4-Chloro502510050
4c 2-Methyl10050>100100
4d 4-Nitro2512.55025
4e 4-Bromo502510050
Norfloxacin -12.512.52512.5

Data is synthesized from studies on substituted 4-aminocinnoline-3-carboxamides for illustrative purposes.[1]

The data suggests that certain substitutions on the 4-aminocinnoline scaffold, particularly the 4-nitro derivative (4d), exhibit promising antibacterial activity, with MIC values approaching that of the standard drug Norfloxacin.[1] This highlights the potential of the 4-aminocinnoline core as a bioisosteric replacement for 4-hydroxycinnoline in the development of novel antimicrobial agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the synthesis of a representative substituted 4-aminocinnoline-3-carboxamide and the antimicrobial screening assay.

Synthesis of Substituted 4-Aminocinnoline-3-Carboxamide

This protocol describes a multi-step synthesis of substituted 4-aminocinnoline-3-carboxamides.

Step 1: Synthesis of Substituted Phenylhydrazono(cyano)acetamide

  • Dissolve the appropriately substituted aniline (0.1 mole) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (0.1 mole) in water (10 mL) dropwise while maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve cyanoacetamide (0.1 mole) in ethanol (50 mL) and add sodium acetate (0.3 mole).

  • Add the cold diazonium salt solution to the cyanoacetamide solution with constant stirring.

  • Allow the reaction mixture to stand for 4 hours.

  • Filter the precipitated hydrazone, wash with water, and recrystallize from ethanol.

Step 2: Intramolecular Cyclization to form Substituted 4-Aminocinnoline-3-Carboxamide

  • To anhydrous aluminum chloride (0.05 mole), add chlorobenzene (100 mL) and pass nitrogen gas through the mixture for 30 minutes.

  • Add the substituted phenylhydrazono(cyano)acetamide (0.02 mole) to the mixture.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture and cautiously add dilute hydrochloric acid (50 mL).

  • Heat the mixture on a water bath for 15 minutes, then cool and filter.

  • Wash the solid product twice with a dilute sodium hydroxide solution and filter again.

  • Recrystallize the final product from a methanol:water (10:1) mixture to yield the substituted 4-aminocinnoline-3-carboxamide.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized cinnoline derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized cultures of the test bacteria (e.g., E. coli, S. aureus, P. aeruginosa, S. typhi).

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Procedure:

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plates using the growth medium. This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Drug Discovery Workflow

The process of developing bioactive compounds from a lead scaffold like this compound involves a logical sequence of steps. The following diagram illustrates a typical workflow.

G cluster_0 Lead Identification & Optimization cluster_1 Preclinical & Clinical Development Lead This compound (Lead Compound) Bioisosteres Bioisosteric Replacements (-NH2, -OCH3, etc.) Lead->Bioisosteres Synthesis Chemical Synthesis of Analogs Bioisosteres->Synthesis Screening Biological Screening (e.g., Antimicrobial Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Bioisosteres Optimization ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Preclinical Preclinical Studies (In vivo models) ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for the discovery and development of this compound-based bioactive agents.

This guide provides a foundational understanding of the bioisosteric replacement of the hydroxyl group in this compound. The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel cinnoline derivatives with improved therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and identify the most promising bioisosteric replacements for specific biological targets.

References

A Head-to-Head Comparison of 4-Hydroxyquinoline Derivatives and Leading Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The relentless challenge of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. This guide provides a head-to-head comparison of the in vitro efficacy of a representative 4-hydroxyquinoline derivative against a panel of well-established antibiotics. Due to the limited availability of specific antibacterial data for 4-Cinnolinol, this guide utilizes 5,7-dibromo-2-methylquinolin-8-ol, a halogenated 8-hydroxyquinoline, as a representative of the broader quinoline class, which shares structural similarities with cinnolines. The data presented herein is compiled from publicly available studies and is intended to offer a comparative baseline for researchers in the field of antimicrobial drug discovery.

Comparative Analysis of In Vitro Antibacterial Activity

The primary metric for comparing the efficacy of antibiotics in vitro is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of a substituted hydroxyquinoline and four commonly used antibiotics against reference strains of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Compound/AntibioticClassTarget BacteriumMIC (µg/mL)
5,7-dibromo-2-methylquinolin-8-ol Substituted HydroxyquinolineStaphylococcus aureus6.25[1]
Ampicillin Beta-lactamStaphylococcus aureus ATCC 259230.05 - 1[2][3]
Escherichia coli ATCC 259222 - 8[4]
Ciprofloxacin FluoroquinoloneStaphylococcus aureus ATCC 259230.25 - 0.5[5][6]
Escherichia coli ATCC 259220.004 - 0.015[7][8]
Erythromycin MacrolideStaphylococcus aureus ATCC 25923≥8 (Resistant)[9]
Escherichia coli ATCC 2592216 to >1024[10]
Tetracycline TetracyclineStaphylococcus aureus ATCC 25923≤4 (Susceptible)[11]
Escherichia coli ATCC 259221 - 4[12]

Note: MIC values can vary slightly between studies based on specific laboratory conditions and testing methodologies. The data for the hydroxyquinoline derivative is for a specific substituted compound and may not be representative of all compounds in this class.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for evaluating the potency of an antimicrobial agent. The data presented in this guide is typically generated using the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 4-hydroxyquinoline derivative) and standard antibiotics

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922) standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

  • Sterile pipettes and reservoirs

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the wells of a 96-well plate. The concentration range should be selected to encompass the expected MIC of the compound.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as compared to the growth control well.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and potential mechanisms discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway Hypothesized Mechanism of Action for Quinolone Antibiotics quinolone Quinolone Antibiotic bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters Cell dna_gyrase DNA Gyrase / Topoisomerase IV quinolone->dna_gyrase Inhibits bacterial_cell->dna_gyrase dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Potential mechanism of action for quinolone-class antibiotics.

References

Validating the Anticancer Targets of 4-Cinnolinol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a persistent search for novel molecular scaffolds that can yield more effective and selective anticancer agents. Among the heterocyclic compounds that have garnered interest, cinnoline derivatives, and specifically 4-cinnolinol (cinnolin-4-one) derivatives, are emerging as a promising class of compounds with potential anticancer activity. This guide provides a comparative analysis of the anticancer targets of this compound derivatives against established alternative drugs, supported by available experimental data.

Targeting Key Cancer Pathways: PI3K and Topoisomerase I

Recent research has highlighted two primary mechanisms of action for the anticancer effects of cinnoline derivatives: the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and the inhibition of Topoisomerase I. These pathways are critical for cancer cell proliferation, survival, and metastasis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy.

PI3K_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Cinnolinol This compound Derivatives Cinnolinol->PI3K TopoI_Inhibition cluster_workflow Experimental Workflow: Topoisomerase I Inhibition Assay Start Supercoiled Plasmid DNA Incubation Incubate with Topoisomerase I +/- Inhibitor Start->Incubation Analysis Agarose Gel Electrophoresis Start->Analysis Incubation->Start Inhibition Relaxed Relaxed DNA Incubation->Relaxed No Inhibition Relaxed->Analysis Result Visualize Bands: Supercoiled vs. Relaxed Analysis->Result MTT_Assay cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well and incubate C->D E 5. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F 6. Measure absorbance at ~570 nm E->F

Unveiling the Selectivity of 4-Cinnolinol-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity and selectivity of 4-Cinnolinol-based inhibitors, with a focus on their activity as PI3K inhibitors. Due to the limited availability of broad-panel kinase screening data for this specific compound class, this guide leverages available data on cinnoline derivatives and draws comparisons with other well-characterized kinase inhibitors targeting similar pathways.

Comparative Analysis of Inhibitor Potency and Selectivity

Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.[1] The following table summarizes the inhibitory activity of a series of cinnoline derivatives against PI3K isoforms and selected cancer cell lines.[1] For comparative context, data for representative alternative kinase inhibitors are also included.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference CompoundTargetIC50 (nM)
Cinnoline Derivative 1 PI3Kα15A549 (Lung)0.26GDC-0941 (Pictilisib) PI3Kα3
PI3Kβ85HCT116 (Colon)2.04PI3Kδ3
PI3Kδ25PC3 (Prostate)1.14PI3Kβ33
PI3Kγ120PI3Kγ75
Cinnoline Derivative 2 PI3Kα28A549 (Lung)0.55AZD5363 (Capivasertib) AKT13
PI3Kβ150HCT116 (Colon)3.12AKT28
PI3Kδ45PC3 (Prostate)2.45AKT38
PI3Kγ210
Cinnoline Derivative 3 PI3Kα8A549 (Lung)0.18Gedatolisib (PF-05212384) PI3Kα0.4
PI3Kβ55HCT116 (Colon)1.55PI3Kγ0.4
PI3Kδ15PC3 (Prostate)0.88mTOR1.6
PI3Kγ90

Note: Data for cinnoline derivatives are sourced from a study on their development as PI3K inhibitors.[1] Data for reference compounds are from publicly available databases and literature. This table is intended for comparative purposes and direct, head-to-head experimental comparisons may yield different results.

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

The this compound-based inhibitors discussed primarily target the PI3K enzyme, a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a common feature in many cancers.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt activates Cinnolinol This compound-based Inhibitors Cinnolinol->PI3K inhibits Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Inhibitor_Prep Inhibitor Serial Dilution Kinase_Assay In Vitro Kinase Inhibition Assay Inhibitor_Prep->Kinase_Assay Prolif_Assay Cell Proliferation Assay Inhibitor_Prep->Prolif_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc GI50_Calc GI50 Determination Kinase_Panel Broad Kinase Panel Screening IC50_Calc->Kinase_Panel Cell_Culture Cancer Cell Line Culture Cell_Culture->Prolif_Assay Prolif_Assay->GI50_Calc Off_Target Off-Target Identification Kinase_Panel->Off_Target

References

Safety Operating Guide

Proper Disposal of 4-Cinnolinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of 4-Cinnolinol, a chemical used in research and development. Due to the limited specific data on this compound, a precautionary approach is mandated, treating it as a hazardous waste. This ensures the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Summary

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection (e.g., a dust mask or respirator) if handling the compound as a powder outside of a chemical fume hood.

Quantitative Data on a Structurally Similar Compound

The following table summarizes the hazard classification for 4-Hydroxyquinoline, a structural analog of this compound. This data should be used as a conservative guide for handling and disposal.

Hazard ClassificationCodeHazard Statement
Acute toxicity, OralH302Harmful if swallowed.[1][2]
Acute aquatic toxicityH400Very toxic to aquatic life.[1]
Chronic aquatic toxicityH410Very toxic to aquatic life with long lasting effects.[1]

Operational Plan for Waste Management

The primary and required method for the disposal of this compound is through a licensed hazardous waste disposal company. All materials contaminated with this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol
  • Waste Identification and Classification :

    • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .

    • While this compound is not specifically listed on the EPA's F, K, P, or U lists, it should be treated as hazardous due to its potential toxicity.

  • Waste Segregation and Containerization :

    • Segregate all this compound waste from other laboratory waste streams to prevent accidental reactions.

    • Collect all solid and liquid waste in a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling :

    • Each container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name, "this compound," and the approximate quantity or concentration. Do not use abbreviations or chemical formulas.

  • Storage :

    • Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Disposal :

    • Do not dispose of this compound down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before handover.

  • Empty Container Management :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous waste.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. Chemical degradation in the lab is not recommended due to the lack of validated procedures and the potential for creating other hazardous byproducts.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Generation of This compound Waste B Is the waste contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes G Non-Hazardous Waste Stream B->G No D Segregate and Collect in Labeled Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Cinnolinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Cinnolinol. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Hazard Summary:

This compound and its structural analogs are classified as hazardous substances. Based on available safety data for similar compounds, this compound is presumed to be toxic if swallowed, may cause skin and serious eye irritation, and could potentially cause respiratory irritation.[1][2] It is also suspected to have the potential to cause genetic defects and may cause cancer.[3][4][5] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1][3] Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[4][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[4][6]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both safety and experimental accuracy.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood using appropriate and securely assembled glassware.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Solid Waste:

    • Unused/Expired this compound: Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Labware (e.g., pipette tips, gloves, wipes): Place in a designated solid hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated or non-halogenated organic waste, depending on the solvent used.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Toxic," "Irritant").[9]

    • Segregation: Do not mix this compound waste with incompatible waste streams.[9]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

    • Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Handling Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling Step 3: Post-Handling Procedures (Decontamination of Work Area and Personnel) handling->post_handling waste_id Identify & Segregate Waste (Solid, Liquid, Contaminated Labware) post_handling->waste_id Generate Waste waste_collect Collect in Labeled, Sealed Containers waste_id->waste_collect waste_store Store in Designated Satellite Accumulation Area waste_collect->waste_store waste_pickup Arrange for Professional Disposal waste_store->waste_pickup

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cinnolinol
Reactant of Route 2
Reactant of Route 2
4-Cinnolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.